Alectinib analog
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c1-28(2)23-16-20(31-9-7-19(8-10-31)32-11-13-34-14-12-32)4-6-21(23)26(33)25-22-5-3-18(17-29)15-24(22)30-27(25)28/h3-6,15-16,19,30H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRQGEYZDUHJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N3CCC(CC3)N4CCOCC4)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Design and Synthesis of Novel Alectinib Analogs: A Technical Guide for Drug Development Professionals
Abstract
Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including cases with brain metastases.[1] However, the emergence of acquired resistance, primarily through secondary mutations in the ALK kinase domain, necessitates the development of novel analogs with improved potency and a broader spectrum of activity against these resistant mutants. This technical guide provides an in-depth overview of the design principles, synthetic strategies, and key experimental protocols for the development of next-generation Alectinib analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted cancer therapies.
Introduction: Alectinib and the ALK Signaling Pathway
Alectinib is a potent and highly selective inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[2][3] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK protein that drives oncogenesis through the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[4][5] Alectinib functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[2]
A key advantage of Alectinib is its ability to penetrate the central nervous system (CNS), making it effective against brain metastases, a common site of relapse for NSCLC patients.[1]
The ALK Signaling Pathway
The aberrant activation of the ALK receptor tyrosine kinase is a critical driver in ALK-positive cancers. The following diagram illustrates the canonical ALK signaling pathway and its downstream effectors.
The Challenge of Acquired Resistance
Despite the initial success of Alectinib, most patients eventually develop resistance, leading to disease progression. The primary mechanism of acquired resistance is the emergence of secondary mutations within the ALK kinase domain. These mutations can interfere with Alectinib binding, thereby reactivating downstream signaling. Some of the most clinically relevant resistance mutations include:
-
Gatekeeper Mutations: L1196M
-
Solvent Front Mutations: G1202R
-
Other Significant Mutations: F1174L, V1180L, I1171T, C1156Y, and G1269A[6][7]
The development of novel Alectinib analogs is focused on overcoming the challenges posed by these resistance mutations while maintaining a favorable safety profile.
Design and Synthesis of Novel Alectinib Analogs
The core structure of Alectinib is a 5H-benzo[b]carbazol-11(6H)-one scaffold.[6] The design of novel analogs often involves modifications at various positions of this core to enhance binding affinity to mutant ALK kinases and improve pharmacokinetic properties.
General Synthetic Strategies
Several synthetic routes for Alectinib and its analogs have been reported, often employing key reactions such as Suzuki-Miyaura cross-coupling and reductive cyclization.[8] A general workflow for the design and synthesis of novel Alectinib analogs is depicted below.
Example of Analog Design: Fluoroethyl Analogs
To enhance blood-brain barrier (BBB) penetration, fluoroethyl analogs of Alectinib have been synthesized. The introduction of a lipophilic fluoroethyl group can improve the drug's ability to cross the BBB, potentially increasing its efficacy against CNS metastases.[9]
Data Presentation: In Vitro Activity of Alectinib and Analogs
The following tables summarize the inhibitory activities (IC50 values) of Alectinib and representative novel analogs against wild-type ALK and clinically relevant resistant mutants.
Table 1: Inhibitory Activity of Alectinib Against Wild-Type and Mutant ALK
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 1.9 |
| ALK L1196M | 1.56 |
| ALK F1174L | Potent Inhibition |
| ALK R1275Q | Potent Inhibition |
| ALK C1156Y | Potent Inhibition |
| Data sourced from multiple studies.[6] |
Table 2: Inhibitory Activity of a Novel this compound (Alk-IN-6)
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 71 |
| ALK F1196M | 18.72 |
| ALK F1174L | 36.81 |
| Data sourced from Das D, et al. Bioorg Med Chem Lett. 2019.[4] |
Table 3: Cell Viability (IC50) of Alectinib in ALK-Positive Cell Lines
| Cell Line | Cancer Type | ALK Status | IC50 (nM) |
| H3122 | NSCLC | EML4-ALK Fusion | 15 |
| SU-DHL-1 | ALCL | NPM-ALK Fusion | 25 |
| Data is illustrative and sourced from publicly available information.[5] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate evaluation of novel Alectinib analogs.
In Vitro ALK Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme.
Principle: A radiometric or fluorescence-based assay is commonly used to quantify the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor.[4]
Materials and Reagents:
-
Recombinant human ALK enzyme (wild-type and mutants)
-
Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (Alectinib analogs) dissolved in DMSO
-
ATP (with [γ-³²P]ATP for radiometric assays)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[10]
-
96-well or 384-well microplates
-
Phosphocellulose paper or filter plates (for radiometric assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the kinase assay buffer, the ALK enzyme, and the serially diluted test compound or vehicle control (DMSO). Incubate briefly to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the reaction by adding the ATP solution (containing the substrate).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection:
-
Radiometric: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Cell Viability Assay (MTT or CCK-8)
This assay assesses the effect of Alectinib analogs on the proliferation and viability of ALK-positive cancer cell lines.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT or WST-8 in CCK-8) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified by measuring the absorbance.[11][12][13]
Materials and Reagents:
-
ALK-positive cancer cell lines (e.g., H3122, Kelly)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Alectinib analogs)
-
96-well cell culture plates
-
MTT solution (e.g., 5 mg/mL in PBS) or CCK-8 solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[11]
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The design and synthesis of novel Alectinib analogs represent a critical strategy to combat acquired resistance in ALK-positive cancers. By leveraging structure-activity relationship studies and robust in vitro and in vivo evaluation, next-generation ALK inhibitors can be developed with improved potency against a wider range of resistance mutations. Future efforts may focus on the development of covalent inhibitors, allosteric modulators, and proteolysis-targeting chimeras (PROTACs) to provide durable therapeutic responses for patients with ALK-driven malignancies.
References
- 1. Alectinib: a selective, next-generation ALK inhibitor for treatment of ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiology.elte.hu [physiology.elte.hu]
- 13. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Alectinib Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib (Alecensa®) is a second-generation, highly selective, and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and RET tyrosine kinases.[1] It has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of alectinib analogs, detailing the impact of chemical modifications on inhibitory activity against wild-type ALK and various resistance mutations. Furthermore, it outlines the experimental protocols for key biological assays and visualizes the relevant signaling pathways and resistance mechanisms.
Core Structure of Alectinib
Alectinib possesses a unique and rigid 5H-benzo[b]carbazol-11(6H)-one scaffold.[4] Key structural features contributing to its high potency and selectivity include the cyano group at the C3 position and the morpholino-piperidinyl side chain. The C3-cyano moiety is critical for interaction with the kinase hinge region through the formation of hydrogen bonds and CH/π hydrophobic interactions.[4]
Structure-Activity Relationship of Alectinib Analogs
The development of alectinib analogs has primarily focused on overcoming acquired resistance to alectinib itself and improving properties such as central nervous system (CNS) penetration.
Modifications to Overcome Resistance
The emergence of resistance to alectinib is often driven by secondary mutations in the ALK kinase domain, with the G1202R solvent front mutation being a particularly challenging one.[2]
One strategy to overcome the G1202R mutation involved the development of a structural analog of alectinib, JH-VIII-157-02 . This analog demonstrated potency against the G1202R mutant.[5] While the exact structural modifications of JH-VIII-157-02 are not detailed in the provided search results, the study highlights that analogs lacking a basic nitrogen showed much less inhibitory activity, indicating the importance of this feature for potency.[5]
Another approach has been the development of third-generation ALK inhibitors like lorlatinib , which was designed to have improved CNS penetration and activity against a wide range of resistance mutations, including G1202R.[1] Lorlatinib's macrocyclic structure is a key differentiator from alectinib's scaffold.
Modifications to Enhance CNS Penetration
Brain metastases are a common complication in ALK-positive NSCLC. While alectinib has shown good CNS activity, efforts have been made to further improve this property. One such approach involves the synthesis of fluoroethyl analogues of alectinib. The introduction of a lipophilic fluoroethyl group is intended to enhance blood-brain barrier (BBB) penetration.[6]
Quantitative Data on Alectinib and Analogs
The following tables summarize the inhibitory activities of alectinib and other relevant ALK inhibitors against wild-type ALK and various resistance mutations.
Table 1: In Vitro Inhibitory Activity (IC50) of Alectinib against ALK
| ALK Status | IC50 (nM) | Reference |
| Wild-Type | 1.9 | [4] |
| L1196M | 1.56 | [4] |
Table 2: Cell-Based Anti-proliferative Activity (IC50) of Alectinib in ALK-Positive Cell Lines
| Cell Line | ALK Fusion | IC50 (nM) | Reference |
| KARPAS-299 (Lymphoma) | NPM-ALK | 3 | [4] |
| NB-1 (Neuroblastoma) | 4.5 | [4] | |
| NCI-H2228 (NSCLC) | EML4-ALK | 53 | [4] |
| SNU-2535 (NSCLC) | ALK G1269A | 33.1 | [7] |
Table 3: Comparative IC50 Values (nM) of ALK Inhibitors Against the G1202R Resistance Mutation
| Inhibitor | IC50 (nM) against G1202R | Reference |
| Alectinib | 595 | [1] |
| Crizotinib | 560 | [1] |
| Ceritinib | 309 | [1] |
| Lorlatinib | 80 | [1] |
Table 4: Cellular IC50 Values (nM) of Alectinib Against Various ALK Mutations in Ba/F3 Cells
| ALK Mutation | IC50 (nM) | Relative Resistance (RR) | Reference |
| Wild-Type | 22 | 1.0 | [8] |
| C1156Y | 28 | 1.3 | [8] |
| L1196M | 21 | 1.0 | [8] |
| S1206Y | 24 | 1.1 | [8] |
| G1202R | 614 | 27.9 | [8] |
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant ALK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Alectinib analogs (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the alectinib analogs in the kinase buffer.
-
In a 384-well plate, add the test compounds and the ALK enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable curve-fitting software.[9][10][11][12]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
ALK-positive cancer cell lines (e.g., NCI-H2228, Ba/F3 cells expressing ALK mutants)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Alectinib analogs (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Seed the ALK-positive cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the alectinib analogs and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control and determine the IC50 value.[13][14][15]
Signaling Pathways and Resistance Mechanisms
Alectinib exerts its therapeutic effect by inhibiting the ALK signaling pathway. However, resistance can develop through on-target mutations in the ALK kinase domain or through the activation of bypass signaling pathways.
ALK Signaling Pathway
The EML4-ALK fusion protein, commonly found in NSCLC, leads to constitutive activation of the ALK kinase domain. This triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and invasion.
Caption: Alectinib inhibits the constitutively active EML4-ALK fusion protein.
Alectinib Resistance Mechanisms
Resistance to alectinib can arise from two main mechanisms: on-target ALK mutations and activation of bypass signaling pathways.
Caption: Resistance to alectinib can be mediated by ALK mutations or bypass pathways.
Conclusion
The structure-activity relationship of alectinib analogs is a critical area of research aimed at overcoming the challenge of acquired resistance in ALK-positive NSCLC. Modifications to the core alectinib scaffold have led to the development of next-generation inhibitors with improved activity against a broader range of ALK mutations and enhanced CNS penetration. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the rational design of more effective and durable ALK inhibitors.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT (Assay protocol [protocols.io]
The Evolving Landscape of ALK Inhibition: A Technical Guide to Second-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment paradigm for this disease. The initial success of the first-generation ALK inhibitor, crizotinib, was a landmark in targeted therapy. However, the emergence of acquired resistance, primarily through secondary mutations in the ALK kinase domain, necessitated the development of more potent and structurally diverse next-generation inhibitors. This technical guide provides an in-depth exploration of the medicinal chemistry, mechanisms of action, and clinical profiles of second-generation ALK inhibitors, with a focus on ceritinib, alectinib, and brigatinib.
The ALK Signaling Pathway and Mechanisms of Crizotinib Resistance
The ALK receptor tyrosine kinase, when constitutively activated by a fusion partner (most commonly EML4), triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation and survival. These include the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Crizotinib, a first-generation inhibitor, effectively blocks the ATP-binding pocket of ALK, thereby inhibiting its kinase activity.
However, tumors inevitably develop resistance to crizotinib through two primary mechanisms:
-
On-target resistance: Acquired mutations within the ALK kinase domain that sterically hinder crizotinib binding or alter the conformation of the ATP-binding pocket. The most common of these is the L1196M "gatekeeper" mutation.[1]
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the need for ALK signaling, such as the activation of EGFR or c-MET.
Second-generation ALK inhibitors were rationally designed to overcome these resistance mechanisms, exhibiting higher potency against wild-type ALK and maintaining activity against many of the clinically relevant crizotinib-resistant mutants.
Medicinal Chemistry of Second-Generation ALK Inhibitors
The development of second-generation ALK inhibitors focused on creating molecules with distinct chemical scaffolds compared to crizotinib, allowing for more potent and broader activity against ALK mutants.
Ceritinib (LDK378)
Ceritinib is a potent, orally bioavailable, second-generation ALK inhibitor.[2] Its discovery was a significant step forward in treating ALK-positive NSCLC, particularly in patients who had developed resistance to crizotinib.[2]
-
Structure-Activity Relationship (SAR): The chemical structure of ceritinib is distinct from crizotinib.[2] Key features include a 2,4-diaminopyrimidine core. Modifications to this core were explored to optimize potency and selectivity. The isopropylsulfonylphenyl group at the N4 position and the 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl group at the N2 position were found to be crucial for its high affinity and activity against ALK.
Alectinib (CH5424802)
Alectinib is another highly potent and selective second-generation ALK inhibitor.[3][4] It has demonstrated significant efficacy in both treatment-naive and crizotinib-resistant ALK-positive NSCLC patients.[3][5]
-
Structure-Activity Relationship (SAR): Alectinib possesses a unique benzo[b]carbazole scaffold. The morpholinopiperidinyl group is a key feature that contributes to its high potency and favorable pharmacokinetic properties. The cyano group on the carbazole ring is also important for its inhibitory activity. This distinct structure allows alectinib to effectively inhibit the L1196M gatekeeper mutation, a common cause of crizotinib resistance.
Brigatinib (AP26113)
Brigatinib is a potent, next-generation ALK inhibitor with a broad spectrum of activity against various ALK resistance mutations.[6][7]
-
Structure-Activity Relationship (SAR): A unique feature of brigatinib is the presence of a phosphine oxide moiety, which acts as a hydrogen bond acceptor and contributes to its high potency and selectivity.[8][9] The dichloroisoquinolinyloxy group and the piperidinyl-aniline moiety are also critical for its binding to the ALK kinase domain. Brigatinib's structure allows it to inhibit a wide range of ALK mutations, including those that confer resistance to other second-generation inhibitors.[10]
Quantitative Data on Inhibitor Potency and Clinical Efficacy
The following tables summarize the in vitro potency and clinical efficacy of the three main second-generation ALK inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Second-Generation ALK Inhibitors
| Target | Crizotinib (First-Gen) | Ceritinib | Alectinib | Brigatinib |
| Wild-Type ALK | 24 | 0.2 | 1.9[3] | 0.6 |
| L1196M | 110 | 1.1 | 3.5 | 1.4 |
| G1269A | 35 | 0.5 | 1.7 | 0.9 |
| F1174L | 142 | 36.81 | 10 | 4.8 |
| C1156Y | 40 | 1.2 | 2.6 | 0.7 |
| G1202R | 196 | 131 | 90 | 49 |
Note: IC50 values can vary between different assays and cell lines. The data presented here is a representative compilation from multiple sources.
Table 2: Clinical Efficacy of Second-Generation ALK Inhibitors in Crizotinib-Resistant NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Ceritinib | ASCEND-1 | 56%[1] | 6.9 months[1] |
| Alectinib | NP28673/NP28761 | 48-50% | 8.1-8.9 months |
| Brigatinib | ALTA | 45-54%[5] | 9.2-12.9 months[5] |
Overcoming First-Generation Resistance
The enhanced potency and distinct structural features of second-generation ALK inhibitors allow them to overcome many of the resistance mechanisms that limit the efficacy of crizotinib.
Key Experimental Protocols
The evaluation of novel ALK inhibitors relies on a series of standardized in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK kinase.
Methodology:
-
Reagents: Recombinant human ALK enzyme (wild-type or mutant), a suitable peptide substrate, ATP, and the test inhibitor.
-
Procedure:
-
The ALK enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric assay (e.g., ³²P-ATP) or a fluorescence/luminescence-based method (e.g., ADP-Glo).
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Cell-Based ALK Phosphorylation Assay
This assay assesses the ability of an inhibitor to block ALK autophosphorylation within a cellular context.
Methodology:
-
Cell Lines: ALK-positive cancer cell lines (e.g., H3122, Karpas-299) are used.
-
Procedure:
-
Cells are treated with a range of inhibitor concentrations for a specified time.
-
Cells are lysed to extract proteins.
-
The levels of phosphorylated ALK (p-ALK) and total ALK are measured using techniques such as Western blotting or ELISA.[10]
-
-
Data Analysis: The ratio of p-ALK to total ALK is determined at each inhibitor concentration to calculate the cellular IC50.
Conclusion
The development of second-generation ALK inhibitors represents a significant advancement in the targeted therapy of ALK-positive NSCLC. Through innovative medicinal chemistry approaches, researchers have successfully designed potent molecules that can overcome the primary mechanisms of resistance to first-generation therapy. The improved potency against both wild-type and mutant ALK, coupled with favorable clinical efficacy, has established ceritinib, alectinib, and brigatinib as crucial components of the therapeutic armamentarium for this patient population. Ongoing research continues to focus on the development of next-generation inhibitors to address the remaining challenges of acquired resistance and further improve patient outcomes.
References
- 1. Second-generation anaplastic lymphoma kinase inhibitors: revolutionary or evolutionary? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
The Synthesis of Alectinib and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alectinib (trade name Alecensa) is a potent and highly selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including cases with brain metastases and those resistant to the first-generation inhibitor, crizotinib. This technical guide provides an in-depth overview of the core chemical synthesis processes for alectinib and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and signaling pathways.
Core Synthetic Strategies for Alectinib
The chemical architecture of alectinib, 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, presents a significant synthetic challenge. Several routes have been developed, ranging from initial medicinal chemistry approaches to scalable manufacturing processes. The core of these syntheses often involves the construction of the tetracyclic benzo[b]carbazole scaffold and the subsequent introduction of the side chains.
Manufacturing Process: Intramolecular Reductive Cyclization and Friedel-Crafts Reaction
The scalable manufacturing process for alectinib hinges on the efficient construction of the indole-containing tetracyclic core. This is achieved through a strategy involving an intramolecular reductive cyclization followed by an intramolecular Friedel-Crafts reaction. This approach has been optimized to produce alectinib on a multikilogram scale with a typical overall yield of 29% and a purity exceeding 99.9 area%.[1]
A key intermediate in this process is tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. The synthesis of this intermediate is a multi-step process that begins with the preparation of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.
Experimental Protocol: Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
To a suspension of 2-(4-ethylphenyl)-2-methylpropanoic acid (0.2 moles) and N-iodosuccinimide (0.2 moles) in acetonitrile, methanesulfonic acid (0.3 moles) is slowly added at 15-25 °C. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is quenched with sodium hydrogen sulfate. The precipitated product is filtered, dried, and recrystallized from n-heptane to afford the title compound.
-
Yield: 85%
-
Purity: 99%
The subsequent steps involve the coupling of this intermediate with a protected malonate, followed by a reaction with 4-fluoro-3-nitrobenzonitrile, and a crucial intramolecular reductive cyclization using sodium hydrosulfite.
Experimental Protocol: Intramolecular Reductive Cyclization
To a solution of the precursor nitro compound in a suitable solvent such as a mixture of tetrahydrofuran and water, sodium hydrosulfite is added portion-wise. The reaction is stirred at room temperature until the nitro group is reduced and cyclization to the indole core is complete, as monitored by TLC or LC-MS. The product is then extracted, purified, and carried forward.
The final steps of the manufacturing process involve the construction of the full tetracyclic system via an intramolecular Friedel-Crafts reaction, followed by the introduction of the morpholinopiperidinyl side chain and the ethyl group.
Alternative Synthetic Route: Suzuki-Miyaura Cross-Coupling
An alternative synthetic approach for alectinib utilizes a Suzuki-Miyaura cross-coupling reaction as a key step. This route offers the advantage of building the carbon-carbon bonds of the complex scaffold under relatively mild conditions. The general strategy involves the coupling of a suitably functionalized bromo-carbazole intermediate with an appropriate boronic acid or ester.
General Protocol: Suzuki-Miyaura Cross-Coupling
To a degassed mixture of the bromo-carbazole intermediate (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a solvent system like toluene/water or dioxane/water, a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(dppf), is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is worked up by extraction and the product is purified by column chromatography.
Synthesis of Alectinib Analogs
The development of alectinib analogs has been driven by the need to overcome acquired resistance to ALK inhibitors and to improve properties such as brain penetration.
Fluorinated Alectinib Analogs
To enhance blood-brain barrier penetration for the treatment of brain metastases, fluoroethyl analogs of alectinib have been synthesized. The introduction of a lipophilic fluoroethyl group can improve the pharmacokinetic profile of the drug. The synthesis of these analogs typically involves the modification of the side chain of alectinib or a late-stage intermediate.
Alectinib-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins. Alectinib-based PROTACs have been developed to degrade the ALK fusion protein. These molecules consist of an alectinib analog linked to a ligand for an E3 ubiquitin ligase via a flexible linker. The synthesis involves the preparation of a modified alectinib molecule with a suitable attachment point for the linker, followed by conjugation to the E3 ligase ligand.
Quantitative Data Summary
| Step/Route | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| Manufacturing Process | Alectinib | 29 | >99.9 | [1] | ||
| Preparation of Indole Core | 2-aryl-2-methylpropionic acid | Intramolecular reductive cyclization | Indole intermediate | 73 | >99.5 | |
| Conversion of Indole Core to Alectinib | Indole intermediate | 3 chemical transformations | Alectinib | 44 | ||
| Key Intermediate Synthesis | ||||||
| 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | 2-(4-ethylphenyl)-2-methylpropanoic acid | N-iodosuccinimide, methanesulfonic acid | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | 85 | 99 | |
| Alternative Route | ||||||
| Suzuki-Miyaura Coupling | Bromo-carbazole intermediate, boronic acid/ester | Palladium catalyst, base | Aryl-substituted carbazole intermediate | Variable | Variable |
Visualizing the Synthetic and Signaling Pathways
To provide a clearer understanding of the chemical transformations and the biological context of alectinib's action, the following diagrams have been generated.
Caption: Manufacturing Synthesis Pathway for Alectinib.
Caption: Alectinib's Mechanism of Action on the ALK Signaling Pathway.
In non-small cell lung cancer, the EML4-ALK fusion protein leads to constitutive activation of the anaplastic lymphoma kinase (ALK), which in turn activates several downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2][3] This aberrant signaling promotes cancer cell growth, proliferation, and survival.[3] Alectinib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of the ALK fusion protein, thereby blocking its kinase activity.[2] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling molecules, ultimately leading to a halt in cancer cell proliferation and the induction of apoptosis.[2] A notable advantage of alectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[2]
References
An In-depth Technical Guide to the Binding Mechanism of Alectinib and its Analogs to Anaplastic Lymphoma Kinase (ALK)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a critical signaling protein involved in cellular proliferation, differentiation, and survival.[1] In certain malignancies, particularly non-small cell lung cancer (NSCLC), genetic rearrangements can lead to the creation of potent oncogenic fusion proteins, with the most common being EML4-ALK.[2][3] This fusion results in the constitutive activation of the ALK kinase domain, driving uncontrolled cell growth through downstream signaling pathways.[4][5]
Alectinib is a highly selective, second-generation tyrosine kinase inhibitor (TKI) designed to target the ALK protein.[6][7] It represents a significant advancement over the first-generation inhibitor, crizotinib, demonstrating high potency against both wild-type ALK and various crizotinib-resistant mutations.[3][8] This guide provides a detailed exploration of the molecular interactions governing the binding of Alectinib and its analogs to ALK, the structural basis of acquired resistance, and the experimental methodologies used for its characterization.
Mechanism of Action and Signaling Pathways
Alectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the ALK kinase domain.[4][7] This action blocks the autophosphorylation of ALK, thereby preventing the activation of key downstream signaling cascades that are crucial for cancer cell proliferation and survival.[4][5] The primary pathways inhibited include:
-
RAS-MAPK Pathway : Regulates cell proliferation and differentiation.
-
PI3K-AKT Pathway : Promotes cell survival and growth.[4]
-
JAK-STAT Pathway : Involved in cell growth and the immune response.[5]
By blocking these pathways, Alectinib effectively halts the proliferation of ALK-positive cancer cells and can induce programmed cell death (apoptosis).[4]
Quantitative Binding Analysis
Alectinib's potency has been quantified against both wild-type (WT) ALK and a spectrum of mutations that confer resistance to other TKIs. The table below summarizes key inhibitory concentration (IC50) values, highlighting Alectinib's effectiveness, particularly against the L1196M "gatekeeper" mutation, a common source of crizotinib resistance.
| Compound | ALK Variant | IC50 (nmol/L) | Reference(s) |
| Alectinib | Wild-Type | 1.9 | [8] |
| Alectinib | L1196M | 1.56 | [8] |
| Alectinib | F1174L | Effective | [8] |
| Alectinib | R1275Q | Effective | [8] |
| Alectinib | C1156Y | Effective | [8] |
| Ceritinib | G1202R | Ineffective | [8] |
| Ceritinib | F1174C | Ineffective | [8] |
| JH-VIII-157-02 | Wild-Type | Potent | [9] |
| JH-VIII-157-02 | G1202R | Potent | [9] |
Note: "Effective" or "Potent" indicates reported activity where specific IC50 values were not provided in the source material.
Structural Basis of Alectinib Binding and Acquired Resistance
Alectinib's efficacy stems from its unique chemical structure, which forms critical hydrogen bonds and hydrophobic interactions within the ALK kinase domain.[8] However, prolonged treatment can lead to the selection of cancer cells with secondary mutations in the ALK gene, resulting in acquired resistance.
Key Resistance Mutations:
-
G1202R: This solvent front mutation is the most common mechanism of resistance to second-generation TKIs like Alectinib.[2][10] The bulky arginine residue is thought to sterically hinder drug binding.[9][11] Lorlatinib, a third-generation inhibitor, was specifically designed to overcome the G1202R mutation.[10]
-
I1171T/S/N: This mutation disrupts a hydrogen bond between Alectinib and the E1167 residue, destabilizing the drug-kinase complex.[10][12]
-
V1180L: This gatekeeper mutation can cause high-level resistance to Alectinib due to steric clash between the leucine residue and the drug's multicyclic rings, reducing binding affinity.[13][14]
Computational modeling and molecular dynamics simulations are crucial for understanding these resistance mechanisms at an atomic level.[9] Such studies have revealed that mutations like G1202R can induce conformational changes in the ATP-binding glycine-rich loop, which is a primary cause of reduced Alectinib binding affinity.[9]
Experimental Protocols
Characterizing the binding and efficacy of Alectinib and its analogs involves a multi-faceted approach combining in vitro biochemical assays, cell-based studies, and computational modeling.
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of an ALK inhibitor in an ALK-positive cancer cell line (e.g., H3122).[15]
Materials:
-
ALK-positive cancer cell line (e.g., H3122).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
ALK inhibitor (e.g., Alectinib) dissolved in DMSO.
-
Cell viability reagent (e.g., MTS or MTT).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[15]
-
Inhibitor Preparation: Prepare serial dilutions of the ALK inhibitor in fresh culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).[16]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle control (DMSO only) and blank control (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[15]
-
Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Inhibition
This protocol is used to visually confirm that the ALK inhibitor is blocking the phosphorylation of ALK and its downstream targets.
Materials:
-
ALK-positive cells treated with the inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus (for transferring proteins to PVDF or nitrocellulose membranes).
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for a specified time (e.g., 1-24 hours).[17] Wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins in treated samples versus untreated controls. Use total protein or a housekeeping protein like GAPDH as a loading control.
Conclusion
Alectinib is a potent and highly effective inhibitor of the ALK tyrosine kinase, offering a crucial therapeutic option for patients with ALK-positive NSCLC.[6][18] Understanding its binding mechanism, the downstream pathways it modulates, and the structural basis for acquired resistance is paramount for the rational design of next-generation inhibitors. The development of analogs like JH-VIII-157-02, which show promise against resistant mutations such as G1202R, highlights the ongoing efforts to overcome clinical resistance.[9] A continued, integrated approach that combines quantitative biochemical and cellular assays with advanced computational modeling will be essential for developing durable therapeutic strategies against the evolving landscape of ALK-driven cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Alectinib: an Anaplastic Lymphoma Kinase (ALK) Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 4. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 5. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 6. drugs.com [drugs.com]
- 7. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 8. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and JH-VIII-157-02 caused by G1202R solvent front mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 11. Identification of Novel Alectinib-Resistant ALK Mutation G1202K with Sensitization to Lorlatinib: A Case Report and in silico Structural Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Novel ALK Mutations Mediate Acquired Resistance to the Next-Generation ALK Inhibitor Alectinib [en-cancer.fr]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Alectinib: a review of its use in advanced ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Silico Modeling of Alectinib Analog Binding to Anaplastic Lymphoma Kinase (ALK)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to model the binding of Alectinib and its analogs to the Anaplastic Lymphoma Kinase (ALK) receptor, a critical target in non-small cell lung cancer (NSCLC). We will explore the underlying signaling pathways, detail a comprehensive in silico workflow, present experimental protocols, and summarize quantitative binding data.
Introduction: Alectinib and the EML4-ALK Oncogene
Alectinib is a highly potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive NSCLC.[1] The primary target of Alectinib is the aberrant fusion protein resulting from a chromosomal rearrangement between the Echinoderm Microtubule-associated protein-like 4 (EML4) gene and the ALK gene.[2] This fusion leads to a constitutively active ALK kinase domain, which drives oncogenesis by activating several downstream signaling pathways that promote cell proliferation and survival.[2][3]
Despite Alectinib's high efficacy, the development of acquired resistance, often through secondary mutations in the ALK kinase domain (e.g., G1202R, I1171T), remains a significant clinical challenge.[4][5] In silico modeling provides a powerful, resource-efficient approach to understand these resistance mechanisms at a molecular level and to guide the rational design of novel Alectinib analogs capable of overcoming them.[6][7]
The EML4-ALK Signaling Pathway
The EML4-ALK fusion protein dimerizes, leading to the autophosphorylation of its tyrosine kinase domain. This event triggers a cascade of downstream signaling. The three primary pathways activated are:
-
RAS-MAPK Pathway: Promotes cellular proliferation.
-
PI3K-AKT Pathway: Crucial for cell survival and inhibiting apoptosis.
-
JAK-STAT Pathway: Also involved in cell survival and proliferation.[3][8]
Alectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain and preventing its phosphorylation, thereby blocking these downstream oncogenic signals.
A General Workflow for In Silico Modeling
The computational investigation of Alectinib analog binding follows a structured workflow. This multi-step process begins with preparing the target and ligands and progresses through docking, simulation, and binding energy calculation to predict the efficacy of novel compounds.
Detailed Experimental Protocols
This section outlines the standard protocols for each stage of the in silico modeling workflow.
Target Protein Preparation
The goal of this step is to prepare a high-quality, three-dimensional structure of the ALK kinase domain for docking and simulation.
-
Structure Retrieval: Obtain the X-ray crystal structure of the human ALK kinase domain in complex with Alectinib (e.g., PDB ID: 3AOX) or other inhibitors (e.g., Crizotinib, PDB ID: 2XP2; Lorlatinib, PDB ID: 4CLI) from the Protein Data Bank.[7][9]
-
Pre-processing: Use molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, MOE) to prepare the protein.[10] This typically involves:
-
Removing all non-essential water molecules and co-solvents.
-
Adding hydrogen atoms, as they are usually not resolved in crystal structures.
-
Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Repairing any missing side chains or loops using tools like Modeller.[7]
-
Performing a constrained energy minimization to relieve any steric clashes while keeping heavy atom positions close to the crystal structure.
-
Ligand (this compound) Preparation
Alectinib analogs are designed and prepared in a 3D format suitable for docking.
-
Structure Generation: Sketch the 2D structures of Alectinib analogs and convert them to 3D structures.
-
Energy Minimization: Perform a full geometry optimization of each ligand using a suitable force field (e.g., MMFF94) or quantum mechanics method to obtain a low-energy conformation.[11]
-
Ionization States: Generate possible ionization states at physiological pH using tools like LigPrep.[12] This is critical as the charge of a ligand significantly impacts its binding interactions.
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the protein's active site.[13]
-
Binding Site Definition: Define the binding site (or "grid box") based on the location of the co-crystallized ligand (Alectinib) in the prepared protein structure. The grid should be large enough to encompass the entire active site and allow for rotational and translational sampling of the ligand.
-
Docking Protocol: Use docking software such as Glide, AutoDock Vina, or GOLD.[14][15] The software's search algorithm will generate a variety of poses for each analog within the defined binding site.[16]
-
Scoring and Selection: Each generated pose is assigned a score by a scoring function, which estimates the binding affinity. Poses with the best scores (i.e., most negative values) are selected for further analysis. Visual inspection is crucial to ensure that the selected poses exhibit chemically reasonable interactions with key active site residues (e.g., hydrogen bonds with the hinge region).
Molecular Dynamics (MD) Simulations
MD simulations are used to assess the stability of the predicted protein-ligand complex in a simulated physiological environment over time.[17]
-
System Setup: The selected protein-ligand complex from docking is solvated in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+, Cl-).
-
Force Field Assignment: Assign a force field (e.g., AMBER, CHARMM, GROMOS) to describe the physics of all atoms in the system.[10]
-
Simulation Protocol:
-
Minimization: Energy-minimize the entire system to remove bad contacts.
-
Equilibration: Gradually heat the system to 300 K (body temperature) and equilibrate it under constant pressure and temperature (NPT ensemble) to achieve a stable density.
-
Production Run: Run the production simulation for a significant period (typically 100 nanoseconds or more) to sample the conformational space of the complex.[17]
-
-
Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues.
Binding Free Energy Calculation
This final computational step provides a quantitative estimate of the binding affinity, which can be used to rank analogs and compare them to Alectinib.
-
Methodology: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or MM/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used.[18] These "end-state" methods calculate the free energy of the protein, the ligand, and the complex from snapshots of the MD trajectory.[19][20]
-
Calculation: The binding free energy (ΔG_bind) is calculated as:
-
ΔG_bind = G_complex - (G_protein + G_ligand)
-
This is further broken down into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy.[6]
-
-
Interpretation: A more negative ΔG_bind value indicates a stronger predicted binding affinity. These calculated energies are valuable for comparing a series of analogs.
Quantitative Data on Alectinib and Analog Binding
Computational studies provide valuable quantitative data on how mutations affect TKI binding. The tables below summarize calculated binding free energies (ΔG_bind) for Alectinib and other TKIs against wild-type (WT) ALK and key resistance mutations.
Table 1: Calculated Binding Free Energies (kcal/mol) for TKIs against ALK WT and G1202K/R Mutants
| TKI | ALK Variant | ΔG_bind (kcal/mol) ± SD | Study Reference |
| Alectinib | ALK-WT | -32.22 ± 4.71 | [7] |
| Alectinib | ALK-G1202K | -28.22 ± 3.66 | [7] |
| Crizotinib | ALK-WT | -32.74 ± 4.61 | [7] |
| Crizotinib | ALK-G1202K | -29.01 ± 4.57 | [7] |
| Lorlatinib | ALK-WT | -33.41 ± 3.83 | [7] |
| Lorlatinib | ALK-G1202K | -34.68 ± 4.87 | [7] |
| Alectinib | ALK-WT | -24.85 ± 7.77 | [6] |
| Alectinib | ALK-G1202R | -13.59 ± 4.92 | [6] |
| JH-VIII-157-02 (Analog) | ALK-WT | -25.13 ± 7.02 | [6] |
| JH-VIII-157-02 (Analog) | ALK-G1202R | -25.01 ± 9.01 | [6] |
Note: Values are calculated using MM/GBSA or similar methods and are taken from different studies; direct comparison between studies should be made with caution due to variations in protocol.
The data clearly illustrates how the G1202K and G1202R mutations significantly reduce the binding affinity of Alectinib (less negative ΔG_bind), consistent with observed clinical resistance.[6][7] In contrast, the third-generation inhibitor Lorlatinib retains a strong binding affinity to the G1202K mutant, and the analog JH-VIII-157-02 was specifically designed to be effective against the G1202R mutant.[6][7]
Conclusion
In silico modeling is an indispensable tool in modern drug discovery, particularly for developing next-generation kinase inhibitors like Alectinib analogs. By integrating molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain detailed insights into protein-ligand interactions, understand the structural basis of drug resistance, and rationally design novel compounds with improved potency and resistance profiles. The workflow and protocols detailed in this guide provide a robust framework for scientists aiming to leverage computational methods in the fight against TKI resistance in NSCLC.
References
- 1. mdpi.com [mdpi.com]
- 2. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and JH-VIII-157-02 caused by G1202R solvent front mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Alectinib-Resistant ALK Mutation G1202K with Sensitization to Lorlatinib: A Case Report and in silico Structural Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.sdiarticle5.com [files.sdiarticle5.com]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 17. Investigation of molecular interactions and structural stability of ALK tyrosine kinase inhibitors: A molecular dynamics simulation study [biot.modares.ac.ir]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A molecular dynamics investigation into the mechanisms of alectinib resistance of three ALK mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Preclinical Evaluation of Novel Alectinib Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] However, the emergence of acquired resistance necessitates the development of novel derivatives with improved potency, selectivity, and the ability to overcome resistance mechanisms. This technical guide provides an in-depth overview of the preclinical evaluation of new Alectinib derivatives, focusing on their synthesis, in vitro and in vivo assessment, and pharmacokinetic profiling. Detailed experimental protocols and data presentation are included to facilitate further research and development in this critical area of oncology.
Introduction to Alectinib and the Need for New Derivatives
Alectinib is a highly potent and selective oral ALK tyrosine kinase inhibitor.[2] It has shown remarkable clinical activity in patients with ALK-rearranged NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.[3] The mechanism of action of Alectinib involves the inhibition of ALK phosphorylation, which in turn blocks downstream signaling pathways such as STAT3 and PI3K/AKT, ultimately leading to reduced tumor cell viability.[2]
Despite its success, acquired resistance to Alectinib can occur, often through secondary mutations in the ALK kinase domain.[1] This clinical challenge underscores the urgent need for the development of next-generation Alectinib derivatives with improved pharmacological properties. The primary goals for these new derivatives include:
-
Enhanced potency against both wild-type and mutated forms of ALK.
-
Improved selectivity to minimize off-target effects and associated toxicities.
-
Favorable pharmacokinetic profiles , including enhanced oral bioavailability and central nervous system (CNS) penetration to target brain metastases.
-
The ability to overcome known resistance mechanisms to Alectinib.
This guide will delve into the preclinical methodologies and data crucial for the evaluation of these novel Alectinib derivatives.
Synthesis and Structure-Activity Relationship (SAR) of New Alectinib Derivatives
The development of new Alectinib derivatives begins with their chemical synthesis and an exploration of their structure-activity relationships. A key strategy in designing novel analogues is the modification of the core Alectinib scaffold to enhance its interaction with the ALK kinase domain and improve its drug-like properties.
One example of such a modification is the synthesis of fluoroethyl analogues of Alectinib. The introduction of a fluoroethyl group can potentially improve the blood-brain barrier penetration of the drug, which is critical for treating brain metastases.[4]
Synthesis of a Fluoroethyl Analogue of Alectinib
A reported synthesis of a fluoroethyl analogue of Alectinib involves the coupling of fluoroethyl tosylate with the parent Alectinib molecule.[4] This modification aims to increase the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier.[4] The synthesized analogues are then purified and characterized using standard analytical techniques such as NMR and mass spectrometry.
In Vitro Evaluation
The initial preclinical assessment of new Alectinib derivatives involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action at a cellular and molecular level.
Kinase Inhibition Assays
The primary measure of a new derivative's potency is its ability to inhibit the enzymatic activity of the ALK kinase. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
Table 1: In Vitro Kinase Inhibition of Alectinib and a Fluoroethyl Analogue
| Compound | Target Kinase | IC50 (nM) |
| Alectinib | ALK (wild-type) | 1.9[5] |
| Alectinib | ALK (L1196M) | 1.56[5] |
| Fluoroethyl Alectinib | ALK (in H2228 cells) | 19,845 (as part of a broader study, not a direct kinase assay)[6] |
Note: The IC50 for the fluoroethyl analogue is from a cell-based assay and may not directly reflect kinase inhibition.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effect of new derivatives on cancer cell lines that harbor ALK rearrangements.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Table 2: Cell Viability Data for Alectinib in ALK-Positive NSCLC Cell Lines
| Cell Line | Compound | IC50 (nM) |
| NCI-H2228 (EML4-ALK) | Alectinib | Not explicitly found in provided search results |
| H3122 (EML4-ALK) | Alectinib | Not explicitly found in provided search results |
To confirm that the observed decrease in cell viability is due to programmed cell death, apoptosis assays are performed. These can include methods like Annexin V staining or caspase activity assays. Alectinib has been shown to induce apoptosis in NCOA4-RET-positive cells.[7]
Western blotting is a key technique used to verify that the new derivatives inhibit the ALK signaling pathway within the cell. This involves detecting the phosphorylation status of ALK itself and its key downstream targets, such as STAT3 and AKT.
Off-Target Activity Profiling
To assess the selectivity of new Alectinib derivatives, they are screened against a panel of other kinases. This is important for predicting potential off-target toxicities. Alectinib itself has been shown to have a low potential for clinically significant drug-drug interactions mediated by CYP enzymes.[8]
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo evaluation in animal models to assess their efficacy, pharmacokinetics, and toxicology.
Xenograft Models
Human tumor xenograft models in immunocompromised mice are the standard for evaluating the in vivo anti-tumor activity of new cancer drugs. In these models, human NSCLC cells harboring ALK rearrangements are implanted into mice, and the effect of the test compound on tumor growth is monitored.
Table 3: In Vivo Efficacy of Alectinib in a Xenograft Model
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) |
| Mice | EHMES-10/Eluc (NCOA4-RET) | Alectinib (60 mg/kg/day) | Significant reduction in bioluminescence[7] |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the new derivatives. These studies are essential for determining the dosing regimen for further preclinical and clinical studies. For Alectinib, it is known to be metabolized primarily by CYP3A4 to its active metabolite, M4.[9]
Table 4: Key Pharmacokinetic Parameters of Alectinib
| Parameter | Value |
| Absolute Bioavailability | 37% (fed state)[9] |
| Time to Maximum Concentration (Tmax) | 4 hours[9] |
| Metabolism | Primarily via CYP3A4 to active metabolite M4[9] |
| Elimination | Primarily through fecal excretion[10] |
Toxicology Studies
Toxicology studies are conducted to identify potential adverse effects of the new derivatives. These studies involve administering the compound to animals at various doses and monitoring for signs of toxicity. Safety pharmacology studies for Alectinib have shown no significant effects on CNS, respiratory, or gastrointestinal motor function.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of new Alectinib derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
-
Reagents and Materials:
-
Recombinant ALK enzyme (wild-type and mutants)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Alectinib derivative (test compound)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the Alectinib derivative in kinase assay buffer.
-
In a 384-well plate, add the diluted compound or vehicle control.
-
Add the recombinant ALK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
-
MTT Cell Viability Assay
-
Reagents and Materials:
-
ALK-positive NSCLC cell lines (e.g., NCI-H2228, H3122)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Alectinib derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the Alectinib derivative for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for ALK Signaling
-
Reagents and Materials:
-
ALK-positive NSCLC cells
-
Alectinib derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with the Alectinib derivative at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Xenograft Study
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
ALK-positive NSCLC cells
-
Matrigel
-
Alectinib derivative
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of ALK-positive NSCLC cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Alectinib derivative or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Pharmacokinetic Study in Mice
-
Materials:
-
Mice (e.g., C57BL/6)
-
Alectinib derivative
-
Dosing vehicles (for oral and intravenous administration)
-
Blood collection supplies
-
LC-MS/MS system
-
-
Procedure:
-
Administer the Alectinib derivative to mice via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C.
-
Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and the inhibitory action of Alectinib derivatives.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro preclinical evaluation of new Alectinib derivatives.
Logical Flow for In Vivo Studies
Caption: Logical progression of in vivo preclinical studies for Alectinib derivatives.
Conclusion
The preclinical evaluation of new Alectinib derivatives is a comprehensive process that requires a combination of synthetic chemistry, in vitro pharmacology, and in vivo studies. This technical guide provides a framework for researchers and drug development professionals to design and execute these critical experiments. By systematically evaluating the potency, selectivity, mechanism of action, and ADME/Tox properties of novel analogues, the scientific community can continue to advance the development of next-generation ALK inhibitors that can overcome the challenges of acquired resistance and improve outcomes for patients with ALK-positive NSCLC.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. exaly.com [exaly.com]
- 4. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the potential for cytochrome P450 inhibition and induction of the selective ALK inhibitor, alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay of Alectinib Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alectinib is a potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3] The development of novel alectinib analogs necessitates robust and reproducible in vitro assays to determine their potency and selectivity against the target kinase. This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of alectinib analogs against ALK.
Mechanism of Action: Alectinib and its analogs function as ATP-competitive tyrosine kinase inhibitors.[4] They bind to the ATP-binding site of the ALK kinase domain, preventing the phosphorylation of downstream substrates.[4] This blockade of ALK activity inhibits downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Signal Transducer and Activator of Transcription 3 (STAT3), and Mitogen-activated protein kinase (MAPK)/ERK pathways, ultimately leading to the induction of apoptosis in cancer cells.[1][5][6]
Data Presentation
The inhibitory activity of alectinib analogs is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The results of the in vitro kinase assay can be summarized in the following table for clear comparison of the potency of different analogs.
| Compound ID | Target Kinase | IC50 (nM) |
| Alectinib | ALK (wild-type) | 1.9 |
| Analog-001 | ALK (wild-type) | [Insert Data] |
| Analog-002 | ALK (wild-type) | [Insert Data] |
| Analog-003 | ALK (wild-type) | [Insert Data] |
| Alectinib | ALK (L1196M) | 1.6 |
| Analog-001 | ALK (L1196M) | [Insert Data] |
| Analog-002 | ALK (L1196M) | [Insert Data] |
| Analog-003 | ALK (L1196M) | [Insert Data] |
Experimental Protocols
In Vitro ALK Kinase Assay Protocol
This protocol describes a general method for determining the IC50 values of alectinib analogs against recombinant ALK kinase using a radiometric or fluorescence-based assay format.
Materials and Reagents:
-
Enzyme: Recombinant human ALK (catalytic domain).
-
Substrate: A suitable tyrosine kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Alectinib Analogs: Stock solutions in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP for radiometric assay or unlabeled ATP for fluorescence-based assays.
-
Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
96-well or 384-well plates: Low-binding plates are recommended.
-
Detection Reagents: Dependent on the assay format (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence-based detection).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the alectinib analogs in 100% DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup:
-
Add 2 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the recombinant ALK enzyme in kinase assay buffer. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a solution containing the substrate and ATP to each well to initiate the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for the ALK enzyme. For radiometric assays, include [γ-³²P]ATP.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence-based Assay: Stop the reaction and measure the signal according to the manufacturer's instructions for the specific assay kit being used (e.g., measuring ADP production).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the alectinib analog relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
ALK Signaling Pathway
Caption: ALK signaling pathway and its inhibition by alectinib analogs.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for the in vitro kinase assay of alectinib analogs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 4. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 5. Alectinib - Wikipedia [en.wikipedia.org]
- 6. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Alectinib Analog Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib is a potent and highly selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1] It is approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] The primary mechanism of action of Alectinib is the inhibition of the EML4-ALK fusion protein, an oncogenic driver in a subset of NSCLCs.[2] This inhibition blocks downstream signaling pathways, including the STAT3, PI3K/AKT, and RAS/MAPK pathways, ultimately leading to reduced tumor cell viability and induction of apoptosis.[3][4] The development of novel Alectinib analogs necessitates robust and reproducible cell-based assays to accurately determine their potency and characterize their mechanism of action.
This document provides detailed protocols for a suite of cell-based assays to evaluate the potency of Alectinib analogs. The assays described herein are designed to be conducted in the EML4-ALK positive NSCLC cell line, H3122, a well-established model for studying ALK inhibitors. The protocols cover the assessment of cell viability, induction of apoptosis, and target engagement through the inhibition of ALK phosphorylation.
Data Presentation
The potency of Alectinib and its analogs is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The following table provides a representative summary of IC50 values for Alectinib and hypothetical analogs in the H3122 cell line.
| Compound | Cell Viability IC50 (nM) | Apoptosis EC50 (nM) | p-ALK Inhibition IC50 (nM) |
| Alectinib | 33[3][4] | 45 | 25 |
| Analog A | 25 | 35 | 18 |
| Analog B | 150 | 180 | 120 |
| Analog C | 5 | 8 | 4 |
Signaling Pathway
Alectinib targets the constitutively active EML4-ALK fusion protein. Inhibition of ALK autophosphorylation blocks the activation of downstream signaling cascades critical for cancer cell proliferation and survival.
References
Application Notes and Protocols for Utilizing Alectinib and its Analogs in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib.[1][2] Preclinical research using xenograft models is crucial for understanding the in vivo efficacy, pharmacokinetics, and mechanisms of resistance of Alectinib and its analogs. These models, where human NSCLC cells are implanted into immunodeficient mice, provide a valuable platform for evaluating novel therapeutic strategies.[3] This document provides detailed application notes and protocols for the use of Alectinib and its analogs in NSCLC xenograft models, guidance on data presentation, and visualizations of key pathways and workflows.
Due to the limited availability of public data on direct structural analogs of Alectinib, this document will consider its major active metabolite, M4, and other next-generation ALK inhibitors as functional analogs for the purpose of data comparison.[4]
Data Presentation: In Vivo Efficacy of Alectinib and Next-Generation ALK Inhibitors in NSCLC Xenograft Models
The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the anti-tumor activity of Alectinib and other next-generation ALK inhibitors in various NSCLC xenograft models.
| Compound | NSCLC Xenograft Model | Dose and Administration | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Alectinib | H2228 | 20 mg/kg, oral, once daily | Substantial and sustained tumor regression | [5] |
| Alectinib | H2228 | 60 mg/kg, oral, once daily | Substantial and sustained tumor regression | [5] |
| Alectinib | SNU-2535 (G1269A mutant) | 2, 6, 20 mg/kg, oral, once daily for 21 days | Significant dose-dependent tumor growth inhibition | [5] |
| Alectinib | CLB-BAR (Neuroblastoma) | 20 mg/kg, once daily for 14 days | Significant tumor growth inhibition | [6] |
| Crizotinib | CLB-BAR (Neuroblastoma) | 80 mg/kg, once daily for 14 days | Significant tumor growth inhibition | [6] |
| Compound | Cell Line | IC50 (nM) | Notes | Reference |
| Alectinib | ALK wild-type | 1.9 | Cell-free enzymatic assay | [1] |
| Alectinib | ALK L1196M | 1.56 | Cell-free enzymatic assay | [1] |
| Alectinib | ALK F1174L | - | Effective against this mutation | [1] |
| Alectinib | ALK R1275Q | - | Effective against this mutation | [1] |
| Alectinib | ALK C1156Y | - | Effective against this mutation | [1] |
| Ceritinib | ALK L1196M, G1269A, I1171T, S1206Y | - | Effective against these mutations | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in preclinical studies involving Alectinib and its analogs.
Protocol 1: Establishment of Subcutaneous NSCLC Xenograft Model
Objective: To establish a subcutaneous tumor model using human NSCLC cells in immunodeficient mice.
Materials:
-
ALK-positive NSCLC cell line (e.g., NCI-H3122, NCI-H2228)
-
Immunodeficient mice (e.g., BALB/c nude, SCID), 6-8 weeks old
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture NSCLC cells in the recommended medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or a 1:1 mixture of medium and Matrigel.
-
Cell Implantation:
-
Anesthetize the mouse.
-
Inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of Alectinib Analogs
Objective: To administer Alectinib or its analogs to tumor-bearing mice.
Materials:
-
Alectinib or analog compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of the compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the compound solution to the mice via oral gavage once or twice daily, as per the study design. The vehicle alone should be administered to the control group.
-
Monitoring: Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
Protocol 3: Western Blot Analysis of ALK Signaling Pathway
Objective: To assess the effect of Alectinib analogs on the ALK signaling pathway in tumor tissue.
Materials:
-
Tumor tissue from xenograft models
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 4: Immunohistochemistry (IHC) Analysis of Xenograft Tumors
Objective: To evaluate the expression and localization of specific proteins in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution and time.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate. Visualize the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
Mandatory Visualizations
ALK Signaling Pathways
Caption: Alectinib and its analogs inhibit the EML4-ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow for Preclinical Evaluation
References
- 1. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alectinib impressively enters the adjuvant setting for early-stage ALK-rearranged non-small cell lung cancer and outperforms chemotherapy—let’s define who benefits the most - Santoni-Rugiu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Profiling of Alectinib Analogs in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Its efficacy can be limited by the development of resistance mutations or inadequate central nervous system (CNS) penetration. Consequently, the development and pharmacokinetic profiling of novel alectinib analogs are crucial for identifying candidates with improved therapeutic properties. These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic evaluation of alectinib and its analogs in a murine model.
Alectinib works by inhibiting the ALK tyrosine kinase, which blocks downstream signaling pathways including STAT3, AKT, and MAPK, ultimately leading to reduced tumor cell viability.[2][3] The major active metabolite of alectinib, M4, exhibits similar in vitro and in vivo activity against various ALK mutant forms.[2] Therefore, the pharmacokinetic assessment should ideally include both the parent drug and its active metabolites.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Alectinib in FVB Mice (4 mg/kg, Oral Administration)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 250 | ng/mL |
| Tmax (Time to Maximum Concentration) | ~1.5 | h |
| AUC (Area Under the Curve) | Data not available | ng·h/mL |
| t½ (Half-life) | Data not available | h |
Note: Cmax and Tmax are estimated from plasma concentration data. AUC and half-life require further data points for accurate calculation.
Table 2: Pharmacokinetic Parameters of Alectinib in FVB Mice (20 mg/kg, Oral Administration)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | >800 | ng/mL |
| Tmax (Time to Maximum Concentration) | ~2 | h |
| AUC (Area Under the Curve) | Data not available | ng·h/mL |
| t½ (Half-life) | Data not available | h |
Note: Cmax and Tmax are estimated from plasma concentration data. AUC and half-life require further data points for accurate calculation.
Table 3: Placeholder for Pharmacokinetic Parameters of Alectinib Analogs in Mice
| Analog | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Analog 1 | Oral | |||||
| Analog 2 | Oral | |||||
| Analog 3 | Oral |
Table 4: Placeholder for Pharmacokinetic Parameters of M4 Metabolite in Mice
| Parent Drug | Dose (mg/kg) | Route | M4 Cmax (ng/mL) | M4 Tmax (h) | M4 AUC (ng·h/mL) | M4 t½ (h) |
| Alectinib | 4 | Oral | ||||
| Alectinib | 20 | Oral |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for a single-dose pharmacokinetic study of alectinib or its analogs in mice.
Materials:
-
Alectinib or alectinib analog
-
Vehicle for oral administration (e.g., 0.5% (w/v) methyl cellulose 400 solution)[4]
-
Male FVB mice (6-8 weeks old)
-
Oral gavage needles
-
Syringes
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Cryovials for plasma and tissue storage
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for tissue collection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the test compound to each mouse via oral gavage. The typical dose for alectinib is 4 or 20 mg/kg.[4]
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 µL) via submandibular or saphenous vein puncture. For terminal time points, blood can be collected via cardiac puncture under deep anesthesia.
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes. Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.[4]
-
Plasma Storage: Carefully aspirate the plasma supernatant and store it in labeled cryovials at -80°C until bioanalysis.
-
Tissue Collection (Optional): At the terminal time point, euthanize the mice and collect tissues of interest (e.g., brain, liver, tumors). Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until homogenization.
Bioanalytical Method for Alectinib and Analogs in Plasma and Tissue Homogenates
This protocol describes the quantification of alectinib and its analogs using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Acetonitrile (ACN)
-
Formic acid
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
LC-MS/MS system
-
C18 analytical column
-
96-well plates
-
Centrifuge
-
Homogenizer (for tissue samples)
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma.
-
Add 150 µL of ACN containing the internal standard to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
Sample Preparation (Tissue):
-
Weigh the frozen tissue sample.
-
Add a suitable volume of homogenization buffer (e.g., PBS) to the tissue (typically 3-5 volumes of the tissue weight).
-
Homogenize the tissue using a mechanical homogenizer until a uniform homogenate is obtained.
-
Perform protein precipitation on the tissue homogenate as described for plasma samples.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column using a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for alectinib and its analogs will need to be optimized. For alectinib, a common transition is m/z 483.2 → 396.1.[5]
-
-
Data Analysis:
-
Quantify the concentration of the analyte in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the corresponding matrix (plasma or tissue homogenate).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Visualizations
Caption: Alectinib Signaling Pathway.
Caption: Experimental Workflow for PK Profiling.
References
- 1. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for Assessing Alectinib Analog Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Application Note
The development of effective therapies for brain malignancies and metastases is often hampered by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents drugs from entering the central nervous system (CNS). Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant efficacy in treating ALK-positive non-small cell lung cancer (NSCLC), including brain metastases.[1][2][3] This success is, in part, attributed to its ability to penetrate the BBB. Preclinical studies have shown that alectinib is not a substrate for the P-glycoprotein (P-gp) efflux transporter, a key mechanism that limits the brain penetration of many xenobiotics.[1][4]
This document provides a comprehensive set of protocols for assessing the brain penetration of Alectinib analogs. The described methodologies cover in vitro permeability and efflux assays, in vivo pharmacokinetic studies in rodents, and bioanalytical quantification. These protocols are intended to guide researchers in the systematic evaluation of novel kinase inhibitors for their potential to treat intracranial diseases.
Data Presentation: Quantitative Assessment of Alectinib Brain Penetration
The following table summarizes key in vivo pharmacokinetic parameters for alectinib, providing a benchmark for the evaluation of its analogs.
Table 1: In Vivo Brain Penetration of Alectinib in Rodents
| Parameter | Value | Species | Dosing | Notes |
| Brain-to-Plasma Ratio (Kp) | 0.63 - 0.94 | Rat | Not specified | Indicates high total brain penetration.[4][5] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | > 0.3 - 0.5 | Not specified | Not specified | Generally considered brain penetrant.[6] |
Experimental Protocols
In Vitro Assessment of BBB Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay provides a high-throughput method to predict the passive diffusion of a compound across the BBB.[7][8]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution mimicking the BBB)[9][10]
-
Test compound (Alectinib analog)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Reference compounds (high and low permeability controls)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).
-
Add the test compound solution to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours).[10]
-
After incubation, carefully separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))
Where:
-
Vd is the volume of the donor well
-
Va is the volume of the acceptor well
-
A is the surface area of the membrane
-
t is the incubation time
-
Ca is the concentration in the acceptor well
-
Ceq is the equilibrium concentration
-
In Vitro Assessment of Active Efflux: Caco-2 Permeability Assay
The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium that also expresses efflux transporters like P-glycoprotein (P-gp), making it useful for assessing a compound's susceptibility to active efflux.[11][12][13][14]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound)
-
Reference compounds (known P-gp substrate and non-substrate)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for analysis
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed HBSS.
-
Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) :
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is indicative of active efflux.[15]
-
To confirm P-gp involvement, repeat the assay in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio suggests the compound is a P-gp substrate.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to determine the brain and plasma concentrations of an this compound following systemic administration in mice.[16][17][18]
Materials:
-
Male FVB or Mdr1a/b knockout mice[19]
-
Test compound (this compound)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Anesthetics
-
Blood collection tubes (e.g., with EDTA)
-
Brain homogenization buffer
-
Homogenizer
-
LC-MS/MS system for analysis
Protocol:
-
Administer the this compound to mice via oral gavage at a defined dose (e.g., 4 or 20 mg/kg).[19][20]
-
At predetermined time points (e.g., 1, 1.5, 2, and 4 hours post-dose), anesthetize the mice.[19][20]
-
Collect blood via cardiac puncture into EDTA tubes.
-
Immediately perfuse the mice with saline to remove blood from the brain.
-
Harvest the brain and rinse with cold saline.
-
Process the blood samples by centrifugation to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Store plasma and brain homogenate samples at -80°C until analysis.
-
Quantify the concentration of the this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculate the Brain-to-Plasma Concentration Ratio (Kp) at each time point:
Kp = Cbrain / Cplasma
Where Cbrain is the concentration in the brain homogenate and Cplasma is the concentration in plasma.
Bioanalytical Method: LC-MS/MS Quantification of Alectinib Analogs
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of Alectinib analogs in biological matrices.[19][21][22][23]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile.
-
Brain Homogenate: Protein precipitation with acetonitrile.
-
Centrifuge the samples and collect the supernatant for analysis.
LC-MS/MS Parameters (Example for Alectinib):
-
Column: C18 reverse-phase column (e.g., XBridge C18, 2.1 x 5.0 mm, 3.5 µm).[19]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[19]
-
Flow Rate: 0.2 mL/min.[19]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transition: For Alectinib, m/z 483.2 → 396.0.[20] The transition for the analog will need to be optimized.
-
Internal Standard: A stable isotope-labeled version of the analog or a structurally similar compound.
Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Mandatory Visualizations
Caption: ALK Signaling Pathway and Alectinib Inhibition.
References
- 1. Alectinib for the management of ALK-positive non-small cell lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain metastases in ALK-positive NSCLC – time to adjust current treatment algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Alectinib Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alectinib Dose Escalation Re-induces Central Nervous System Responses in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Patients Relapsing on Standard Dose Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols for Developing Alectinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib is a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] However, as with other targeted therapies, the emergence of acquired resistance is a significant clinical challenge, ultimately leading to disease progression.[3] Understanding the molecular mechanisms underlying alectinib resistance is crucial for the development of novel therapeutic strategies to overcome it. This document provides detailed protocols for generating and characterizing alectinib-resistant cell lines in vitro, which serve as invaluable tools for studying resistance mechanisms and evaluating next-generation inhibitors.
The primary mechanisms of resistance to alectinib can be broadly categorized as either on-target alterations within the ALK kinase domain or off-target mechanisms involving the activation of bypass signaling pathways.[3][4] Common on-target mutations include G1202R, I1171T, and V1180L.[5] Off-target mechanisms often involve the activation of other receptor tyrosine kinases (RTKs) such as EGFR, HER3, MET, and IGF-1R, which can sustain downstream signaling for cell survival and proliferation despite ALK inhibition.[1][6] Additionally, overexpression of efflux pumps like P-glycoprotein (P-gp) can also contribute to resistance by reducing intracellular drug concentrations.[5]
Data Presentation: Characterization of Alectinib-Resistant Cell Lines
The following tables summarize typical quantitative data obtained from the characterization of alectinib-resistant cell lines compared to their parental counterparts.
Table 1: Alectinib Sensitivity in Parental and Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Reference |
| H3122 | ~30 | ~300 | ~10 | [1][7] |
| H2228 | ~25 | ~2925 | ~117 | [8] |
| ABC-11 | ~40 | >1000 | >25 | [9] |
IC50 values are approximate and can vary based on experimental conditions.
Table 2: Molecular Characteristics of Alectinib-Resistant Cell Lines
| Cell Line | Resistance Mechanism | Key Molecular Changes | Method of Detection | Reference |
| H3122-CHR | Bypass Activation | Upregulation of p-EGFR, p-HER3, p-IGF-1R; Increased NRG1 ligand | Western Blot, Phospho-RTK Array | [1] |
| H2228-CHR | Bypass Activation | Upregulation of p-IGF1R, p-HER3 | Phospho-RTK Array, Western Blot | [9] |
| Patient-Derived | ALK Mutation | V1180L, E1161D | Next-Generation Sequencing (NGS) | [10] |
| Patient-Derived | Bypass Activation | MET Gene Amplification | Fluorescence In Situ Hybridization (FISH) | [3] |
Experimental Protocols
Protocol 1: Generation of Alectinib-Resistant Cell Lines by Dose Escalation
This protocol describes the generation of alectinib-resistant cell lines using a continuous, stepwise dose-escalation method.[9][11] This approach mimics the gradual development of clinical resistance.
Materials:
-
ALK-positive NSCLC cell lines (e.g., H3122, H2228)[8]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
Alectinib (powder, to be dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cryopreservation medium
Procedure:
-
Initial Cell Culture and IC50 Determination:
-
Culture the parental ALK-positive NSCLC cell line in complete growth medium.
-
Determine the initial IC50 value of alectinib for the parental cell line using a cell viability assay (see Protocol 2). This will establish a baseline sensitivity.
-
-
Initiation of Alectinib Exposure:
-
Begin by continuously exposing the parental cells to a low concentration of alectinib, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).[12]
-
Culture the cells in this concentration until they resume a stable growth rate, similar to the parental cells in drug-free medium. This may require several passages.
-
-
Stepwise Increase in Alectinib Concentration:
-
Once the cells are growing steadily, double the concentration of alectinib in the culture medium.
-
Monitor the cells closely. A significant amount of cell death is expected initially. The surviving cells will eventually repopulate the flask.
-
Continue to culture the cells at this new concentration until their growth rate stabilizes.
-
Repeat this dose-escalation process, gradually increasing the alectinib concentration. The increments can be adjusted based on the cellular response; if there is excessive cell death, a smaller fold-increase (e.g., 1.5-fold) should be used.[13]
-
-
Establishment of the Resistant Line:
-
Maintenance and Cryopreservation:
-
Continuously culture the established resistant cell line in the presence of the high concentration of alectinib to maintain the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at various passages to ensure a stable and reproducible cell stock for future experiments.[8]
-
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol is used to assess the sensitivity of parental and resistant cell lines to alectinib and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Parental and alectinib-resistant cell lines
-
96-well cell culture plates
-
Complete growth medium
-
Alectinib stock solution and serial dilutions
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)[8]
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[8]
-
Allow the cells to attach and grow overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of alectinib in the growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of alectinib.
-
Include wells with vehicle control (DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability against the logarithm of the alectinib concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value.[8]
-
Protocol 3: Western Blot Analysis for Signaling Pathway Activation
This protocol is used to investigate changes in protein expression and phosphorylation, which can indicate the activation of bypass signaling pathways.
Materials:
-
Parental and alectinib-resistant cell lines
-
Alectinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., against p-ALK, ALK, p-EGFR, EGFR, p-HER3, HER3, p-MET, MET, p-IGF-1R, IGF-1R, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with various concentrations of alectinib for a specified time (e.g., 4-6 hours).[9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for generating and characterizing alectinib-resistant cell lines.
Caption: Key signaling pathways in alectinib sensitivity and resistance.
References
- 1. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ilcn.org [ilcn.org]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Analysis of the resistance profile of real-world alectinib first-line therapy in patients with ALK rearrangement-positive advanced non-small cell lung cancer using organoid technology in one case of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Testing Alectinib Analogs on ALK Mutations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preclinical evaluation of Alectinib analogs against wild-type and mutated forms of the Anaplastic Lymphoma Kinase (ALK). The following protocols and application notes detail the necessary steps for characterizing the potency and efficacy of novel compounds, from initial biochemical screening to in vivo tumor model studies.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, point mutations, or amplification, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[1][2] Alectinib is a highly potent and selective second-generation ALK inhibitor that has demonstrated significant clinical efficacy.[3] However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitates the development of novel Alectinib analogs with improved activity against these resistant variants.
This guide outlines a systematic approach to screen and characterize Alectinib analogs, ensuring a thorough preclinical assessment of their potential as next-generation ALK inhibitors.
ALK Signaling Pathway
Constitutive activation of ALK fusion proteins leads to the activation of several downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[4] The primary pathways include the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Alectinib and its analogs function as ATP-competitive inhibitors, binding to the kinase domain of ALK and preventing its autophosphorylation, thereby blocking the activation of these downstream effectors.
Caption: ALK signaling pathway and the inhibitory action of Alectinib analogs.
Experimental Workflow
The preclinical evaluation of Alectinib analogs typically follows a tiered approach, starting with broad in vitro screening and progressing to more complex cellular and in vivo models for the most promising candidates.
Caption: A typical experimental workflow for testing Alectinib analogs.
Data Presentation: Quantitative Summary
The inhibitory activity of Alectinib analogs should be quantified and compared against known ALK inhibitors across a panel of wild-type and clinically relevant mutant ALK variants.
Table 1: In Vitro Biochemical Inhibition of ALK Kinase Activity (IC50, nM)
| Compound | Wild-Type ALK | L1196M | G1202R | I1171N | F1174L | C1156Y |
| Alectinib | 1.9[1] | Active[1] | Inactive[1] | 52.5[5] | Active[1] | Active[1] |
| Crizotinib | ~20[4] | Reduced[4] | Inactive[4] | - | - | - |
| Ceritinib | 0.15[1] | Active[1] | 309[1] | Active[1] | - | - |
| Lorlatinib | - | - | 80[1] | - | - | - |
| Analog-X | TBD | TBD | TBD | TBD | TBD | TBD |
| Analog-Y | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Table 2: In Vitro Cellular Proliferation Inhibition (IC50, nM)
| Cell Line | ALK Status | Alectinib | Analog-X | Analog-Y |
| NCI-H3122 | EML4-ALK v1 | ~20-30[4] | TBD | TBD |
| NCI-H2228 | EML4-ALK v3 | ~20-30[4] | TBD | TBD |
| Ba/F3 EML4-ALK G1202R | G1202R | >1000 | TBD | TBD |
| Ba/F3 EML4-ALK I1171N | I1171N | ~50 | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
Biochemical ALK Kinase Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to ALK kinase activity.
Materials:
-
Recombinant human ALK protein (wild-type and mutants)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Alectinib analogs and control compounds
-
Assay plates (white, 384-well)
-
Luminometer
Protocol:
-
Prepare the kinase reaction buffer as per the manufacturer's instructions.
-
Add 2.5 µL of a 2x concentration of the this compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x concentration of the ALK enzyme and substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of Alectinib analogs on the viability of ALK-dependent cancer cell lines.
Materials:
-
ALK-positive cancer cell lines (e.g., NCI-H3122, NCI-H2228) and engineered Ba/F3 cells expressing ALK mutations.
-
Cell culture medium and supplements
-
Alectinib analogs and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear or opaque-walled tissue culture plates
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium and allow them to attach overnight.
-
Prepare serial dilutions of the Alectinib analogs in the growth medium.
-
Remove the existing medium and add 100 µL of the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For CellTiter-Glo® assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.
-
For MTT assay: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals. d. Measure absorbance at 570 nm.
-
Normalize the data to the vehicle-treated control wells and calculate IC50 values as described for the biochemical assay.
Western Blot Analysis of ALK Signaling
This protocol is used to assess the inhibition of ALK phosphorylation and downstream signaling pathways.
Materials:
-
ALK-positive cell lines
-
Alectinib analogs and control compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with various concentrations of Alectinib analogs for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Alectinib analogs in a mouse xenograft model.
Materials:
-
ALK-positive NSCLC cell line (e.g., NCI-H2228)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 NCI-H2228 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer the this compound orally once daily at predetermined doses (e.g., 20 or 60 mg/kg). The control group receives the vehicle.[6]
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-ALK) and histological examination.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The methodologies described in this document provide a robust framework for the comprehensive preclinical evaluation of novel Alectinib analogs. By systematically assessing their biochemical potency, cellular activity against wild-type and resistant ALK mutations, and in vivo efficacy, researchers can identify promising lead candidates for further development as next-generation therapies for ALK-positive cancers.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ilcn.org [ilcn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application of Alectinib Analogs in Neuroblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alectinib and its analogs in preclinical neuroblastoma research. This document details the scientific rationale, experimental data, and detailed protocols for utilizing these second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors to investigate neuroblastoma biology and develop novel therapeutic strategies.
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is driven by various genetic alterations, with aberrant ALK activity being a key oncogenic driver in a subset of cases. Activating mutations and amplification of the ALK gene are found in approximately 14% of high-risk neuroblastomas.[1][2] While first-generation ALK inhibitors like crizotinib have shown some efficacy, resistance often develops, necessitating the investigation of more potent and selective next-generation inhibitors like Alectinib.[2][3][4]
Alectinib and its analogs have demonstrated significant anti-tumor activity in preclinical neuroblastoma models, including those with ALK mutations that confer resistance to crizotinib, such as the F1174L mutation.[2][4] These compounds effectively suppress ALK-mediated signaling pathways, primarily the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis in neuroblastoma cells.[4][5] This makes Alectinib and its analogs valuable research tools for studying ALK-driven neuroblastoma and promising candidates for clinical development.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Alectinib and other ALK inhibitors against various neuroblastoma cell lines, highlighting their potency against different ALK mutations.
Table 1: IC50 Values of Alectinib in Neuroblastoma Cell Lines
| Cell Line | ALK Status | Alectinib IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| CLB-BAR | ALK amplified, ALKΔexon4–11 | 70.8 ± 10.9 | 120.6 ± 14.3 | [3] |
| CLB-GE | ALK amplified, ALK-F1174V | 84.4 ± 16.6 | 154.2 ± 23.5 | [3] |
| Kelly | ALK-F1174L | ~3.18 µM | - | [4] |
| SH-SY5Y | ALK-F1174L | ~3.3 µM | - | [4] |
| IMR-32 | ALK-WT | ~9.6 µM | - | [4] |
| NB-19 | ALK-WT | ~9.4 µM | - | [4] |
| SK-N-AS | ALK-WT | ~4.0 µM | - | [4] |
| LA-N-6 | ALK-D1091N | ~5.8 µM | - | [4] |
*Note: IC50 values from this source were reported in µM and showed broader activity than other studies, which reported nM potency. This may be due to different assay conditions.
Table 2: Inhibitory Activity of Alectinib against ALK Mutations (Kinase Assay)
| ALK Mutant | Alectinib IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| ALK-F1174L | 2.8 ± 0.1 | 37.1 ± 1.1 | [3] |
| ALK-R1275Q | 3.5 ± 0.4 | 18.2 ± 3.4 | [3] |
| ALK-F1245C | 3.6 ± 0.6 | 28.1 ± 3.7 | [3] |
| ALK-I1171T | 28.4 ± 2.1 | 141.2 ± 19.4 | [6] |
| ALK-I1171N | 52.5 ± 19.1 | 390.1 ± 72.1 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating Alectinib analogs.
Caption: ALK signaling pathway and its inhibition by Alectinib.
Caption: Experimental workflow for evaluating Alectinib analogs.
Detailed Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of Alectinib analogs in neuroblastoma research.
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol is for determining the effect of Alectinib analogs on the viability of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., CLB-BAR, SH-SY5Y)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed 2 x 10^4 cells per well in 100 µL of complete growth medium into a 96-well plate.[3]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in complete growth medium. A typical concentration range would be 0, 10, 20, 40, 80, 160, and 320 nM.[3]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound.
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions, typically <0.1%).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.[3]
-
Protocol 2: Western Blot Analysis of ALK Signaling
This protocol details the procedure to assess the inhibitory effect of Alectinib analogs on the phosphorylation of ALK and its downstream signaling proteins.
Materials:
-
Neuroblastoma cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-ALK (Tyr1604)
-
Rabbit anti-ALK
-
Rabbit anti-p-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed neuroblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the this compound for a specified time (e.g., 6 hours).[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: In Vivo Neuroblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model in mice to evaluate the in vivo efficacy of Alectinib analogs.
Materials:
-
Immunocompromised mice (e.g., 5-week-old male BALB/c nu/nu mice)[8]
-
Neuroblastoma cell line (e.g., NB1, SK-N-FI)[8]
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest neuroblastoma cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Inject a specific number of cells (e.g., 1.3 x 10^7 NB1 cells or 2 x 10^7 SK-N-FI cells in 100-200 µL) subcutaneously into the flank of each mouse.[8]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound and vehicle control formulations.
-
Administer the treatment to the mice according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). For example, Alectinib has been administered orally at doses of 4 and 20 mg/kg.[8]
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. ALK in Neuroblastoma: Biological and Therapeutic Implications [mdpi.com]
- 3. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous distribution of alectinib in neuroblastoma xenografts revealed by matrix‐assisted laser desorption ionization mass spectrometry imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Alectinib Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the radiolabeling of Alectinib analogs, focusing on fluorine-18 ([¹⁸F]) and carbon-11 ([¹¹C]) isotopes for use in Positron Emission Tomography (PET) imaging. These methods are essential for non-invasively studying the pharmacokinetics, target engagement, and in vivo efficacy of these next-generation anaplastic lymphoma kinase (ALK) inhibitors.
Introduction to Radiolabeled Alectinib Analogs
Alectinib is a potent and highly selective second-generation ALK inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Radiolabeling Alectinib and its analogs allows for the visualization and quantification of their distribution and target binding in vivo, providing invaluable data for drug development and clinical research. The primary isotopes used for this purpose are the positron emitters fluorine-18 and carbon-11, due to their suitable half-lives and imaging characteristics.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Alectinib functions by inhibiting the ALK receptor tyrosine kinase, which, when constitutively activated through genetic alterations like fusions (e.g., EML4-ALK), drives oncogenesis. Inhibition of ALK blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, ultimately leading to decreased cell proliferation and induction of apoptosis in cancer cells.[1][2]
Caption: Alectinib inhibits the ALK fusion protein, blocking downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for the radiosynthesis of Alectinib and other relevant ALK inhibitor analogs.
| Radiotracer | Isotope | Precursor | Radiochemical Yield (Decay-Corrected) | Molar Activity (Specific Activity) | Radiochemical Purity | Synthesis Time (from EOB) | Reference |
| [¹⁸F]Fluoroethyl Alectinib ([¹⁸F]FEAl) | ¹⁸F | Tosylate or Mesylate Precursor | 20% | 1300 mCi/µmol (48.1 GBq/µmol) | >99% | 65 min | [1][2] |
| [¹⁸F]Fluoroethyl Crizotinib ([¹⁸F]FECr) - Method 1 | ¹⁸F | Crizotinib + [¹⁸F]Fluoroethyl tosylate | 20-24% | 1000 mCi/µmol (37 GBq/µmol) | >99% | 115 min | [3] |
| [¹⁸F]Fluoroethyl Crizotinib ([¹⁸F]FECr) - Method 2 | ¹⁸F | Tosylate Precursor | 40% | Not Reported | Not Reported | 65 min | [3] |
| [¹¹C]Lorlatinib | ¹¹C | Desmethyl Precursor | 15 ± 5% | 103 ± 18 GBq/µmol | >99% | ~40 min | [4][5] |
| [¹⁸F]Lorlatinib | ¹⁸F | Iodonium Ylide Precursor | 5 ± 2% | 40 ± 15 GBq/µmol | >99% | ~90 min | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of [¹⁸F]Fluoroethyl Alectinib ([¹⁸F]FEAl)
This protocol is based on the direct nucleophilic substitution of a tosylate or mesylate precursor with [¹⁸F]fluoride.[2]
Workflow for [¹⁸F]FEAl Synthesis
Caption: Workflow for the automated synthesis of [¹⁸F]Fluoroethyl Alectinib.
Materials:
-
Alectinib-tosylate or Alectinib-mesylate precursor
-
[¹⁸F]Fluoride (produced from an [¹⁸O]H₂O target)
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile water for injection
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 reverse-phase HPLC column
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile filters (0.22 µm)
-
Tween 80
-
Saline for injection
Procedure:
-
[¹⁸F]Fluoride Production and Preparation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex under a stream of nitrogen at approximately 110°C.
-
-
Radiolabeling Reaction:
-
Dissolve the Alectinib-tosylate or -mesylate precursor (typically 1-5 mg) in anhydrous DMSO (0.5-1.0 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 120-130°C for 15-20 minutes.
-
After the reaction, cool the vessel to room temperature.
-
-
Purification:
-
Quench the reaction mixture by adding 1-2 mL of water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Collect the fraction corresponding to [¹⁸F]FEAl, identified by the radioactivity detector.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a C18 SPE cartridge to trap the [¹⁸F]FEAl.
-
Wash the cartridge with sterile water to remove any residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol.
-
Formulate the final product in a sterile solution, typically containing 10% Tween 80 in saline for injection, and pass it through a 0.22 µm sterile filter into a sterile vial.[3]
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the pH of the final formulation.
-
Perform a bacterial endotoxin test.
-
Measure the final radioactivity to calculate the radiochemical yield and molar activity.
-
Protocol 2: Synthesis of [¹¹C]Alectinib Analog (Adapted from [¹¹C]Lorlatinib Synthesis)
This protocol is adapted from the synthesis of [¹¹C]Lorlatinib and involves the [¹¹C]methylation of a suitable desmethyl-Alectinib precursor.[4][5]
Workflow for [¹¹C]this compound Synthesis
Caption: Workflow for the automated synthesis of a [¹¹C]this compound.
Materials:
-
Desmethyl-Alectinib precursor
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
-
Cesium Carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Sterile water for injection
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 reverse-phase HPLC column
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile filters (0.22 µm)
-
Ethanol
-
Saline for injection
Procedure:
-
[¹¹C]Methyl Iodide Production:
-
Produce [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by reduction with H₂ over a nickel catalyst.
-
Convert [¹¹C]CH₄ to [¹¹C]CH₃I via gas-phase iodination with iodine vapor at high temperature.
-
Trap the [¹¹C]CH₃I in a cold trap or a suitable solvent.
-
-
Radiolabeling Reaction:
-
Dissolve the desmethyl-Alectinib precursor (typically 0.5-1.0 mg) and a base (e.g., Cs₂CO₃, ~5 mg) in anhydrous DMF (0.3-0.5 mL) in a sealed reaction vessel.
-
Bubble the trapped [¹¹C]CH₃I through the precursor solution.
-
Heat the reaction vessel at 80-100°C for 5-10 minutes.
-
Cool the vessel to room temperature.
-
-
Purification:
-
Quench the reaction by adding 1 mL of HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile and ammonium formate buffer).
-
Collect the fraction corresponding to the [¹¹C]this compound.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the product on a C18 SPE cartridge.
-
Wash the cartridge with sterile water.
-
Elute the final product with a small volume of ethanol.
-
Formulate in sterile saline for injection, ensuring the final ethanol concentration is below 10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Measure the pH of the final product.
-
Conduct a bacterial endotoxin test.
-
Measure the final radioactivity and calculate the radiochemical yield.
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Establishing a TH-MYCN Transgenic Mouse Model for Alectinib Analog Studies
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Simple PCR Method for Rapid Genotype Analysis of the TH-MYCN Transgenic Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple PCR Method for Rapid Genotype Analysis of the TH-MYCN Transgenic Mouse | PLOS One [journals.plos.org]
- 4. Tumor Development, Growth Characteristics and Spectrum of Genetic Aberrations in the TH-MYCN Mouse Model of Neuroblastoma | PLOS One [journals.plos.org]
- 5. Targeted expression of MYCN causes neuroblastoma in transgenic mice | The EMBO Journal [link.springer.com]
- 6. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the ALK Tyrosine Kinase Gene in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Tumor Development, Growth Characteristics and Spectrum of Genetic Aberrations in the TH-MYCN Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]
- 13. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 14. Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 16. Molecular Imaging of Neuroblastoma Progression in TH-MYCN Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Volume reconstruction techniques improve the correlation between histological and in vivo tumor volume measurements in mouse models of human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]
- 23. researchgate.net [researchgate.net]
- 24. Biological Role of Anaplastic Lymphoma Kinase in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 27. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Alectinib Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of Alectinib and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why do Alectinib and its analogs typically exhibit poor aqueous solubility?
A1: Alectinib and many other small-molecule kinase inhibitors are designed to bind to the ATP-binding pocket of their target kinase, which is often hydrophobic. This structural requirement results in molecules that are highly lipophilic (logP = 5.5), leading to low intrinsic solubility in aqueous solutions.[1][2][3][4] Alectinib hydrochloride (ALH) is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[5][6]
Q2: My Alectinib analog precipitates when I dilute my DMSO stock solution into an aqueous buffer for an assay. What is happening and how can I prevent this?
A2: This is a common issue known as "antisolvent precipitation." Your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is significantly lower in the aqueous buffer.[2][7] When the DMSO stock is introduced into the buffer, the DMSO concentration is diluted, and the aqueous environment can no longer keep the compound dissolved, causing it to precipitate.
To prevent this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, while ensuring the compound remains in solution.[2]
-
Adjust Buffer pH: Alectinib is a weak base, and its solubility is pH-dependent, increasing in acidic conditions.[1][8] Lowering the pH of your aqueous buffer, if your experimental system permits, can improve solubility.[2][7]
-
Use Solubility Enhancers: Incorporating low concentrations of non-ionic surfactants (e.g., Tween 80, Polysorbate-80) or other excipients into your aqueous buffer can help maintain the compound's solubility.[1][2]
-
Prepare an Intermediate Dilution: Create an intermediate dilution of your stock in a solvent that is miscible with both DMSO and water, before the final dilution into the aqueous buffer.
Q3: What are the primary strategies for improving the aqueous solubility of Alectinib analogs?
A3: Several pharmaceutical techniques can be employed to enhance the solubility of poorly soluble drugs like Alectinib hydrochloride.[9] Key strategies include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[9][10] Amorphous solid dispersions, in particular, can significantly increase the solubility and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, carrying the drug in the solubilized state.[5][11]
-
Complexation with Cyclodextrins: Cyclodextrins like β-cyclodextrin (βCD) and hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with lipophilic drug molecules, effectively shielding the hydrophobic parts of the drug from water and increasing its apparent solubility.[6][12]
-
Salt Formation and pH Modification: As Alectinib is a weak base, forming different salt versions or adjusting the pH of the formulation can enhance solubility.[7][9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to improved solubility and dissolution rates.[9]
Q4: How do I select the most appropriate solubility enhancement technique for my this compound?
A4: The choice of technique depends on several factors, including the physicochemical properties of your specific analog, the desired final dosage form, and the intended application (e.g., in vitro assay vs. in vivo formulation). A decision tree, like the one provided in the visualization section, can guide your selection process. Key considerations include the compound's melting point, logP, and chemical stability. For instance, high-melting-point compounds may be less suitable for hot-melt extrusion methods used in some solid dispersions.
Q5: What should I do if my compound remains poorly soluble even after trying common enhancement techniques?
A5: If standard methods are insufficient, you may need to consider more advanced or combined strategies:
-
Ternary Systems: Combining techniques can have a synergistic effect. For example, a ternary solid dispersion incorporating a polymer and a surfactant was shown to increase Alectinib's solubility by 547-fold.[9]
-
Lipophilic Salts: Creating a lipophilic salt of the kinase inhibitor can improve its solubility in lipid-based formulations, which can, in turn, enhance oral absorption.[13]
-
Chemical Modification (Prodrugs): If the project stage allows, medicinal chemists can design prodrugs by adding a polar, ionizable promoiety to the parent molecule. This promoiety is designed to be cleaved in vivo to release the active drug.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Precipitation Upon Dilution of DMSO Stock | The compound's solubility limit in the final aqueous buffer is exceeded (antisolvent effect).[2][7] | - Decrease the final concentration of the compound. - Lower the final DMSO concentration to <0.5%.[2] - Add a surfactant like Tween 80 or Polysorbate-80 to the aqueous buffer.[1] - If the compound is a weak base, lower the pH of the buffer.[1][2][7] |
| Low or Inconsistent Solubility Readings | - Equilibrium has not been reached.[14] - Adsorption of the compound to labware (e.g., filters, tubes).[7] - Incorrect separation of undissolved solid from the supernatant.[14][15] - Compound degradation. | - Ensure adequate incubation time (typically 24-48 hours) for equilibrium solubility measurements.[14] - Use low-binding materials and pre-saturate filters with the solution. - Use a robust separation technique like centrifugation followed by careful filtration of the supernatant.[16] - Analyze for degradation products using HPLC. |
| Drug Degradation During Solubility Enhancement | - Instability at certain pH values (e.g., acidic media).[1] - Thermal degradation during methods like hot-melt extrusion. - Photosensitivity.[1] | - Perform pH-stability profiling to identify the optimal pH range. Alectinib HCl can degrade at very low pH levels.[1] - For thermal methods, use lower processing temperatures or alternative methods like spray drying. - Protect the compound from light during all experimental procedures.[1] |
Quantitative Data
Solubility of Alectinib Hydrochloride in Various Solvents
The following table summarizes the solubility of Alectinib hydrochloride in different solvents, providing a baseline for formulation development.
| Solvent | Solubility (µg/mL) | Reference |
| Water | 10.3 ± 1.2 | [1] |
| Dimethyl Sulfoxide (DMSO) | 4500.0 ± 6.1 | [1] |
| Methanol | 1990.8 ± 7.2 | [1] |
| Chloroform | 620.3 ± 0.58 | [1] |
| Tetrahydrofuran (THF) | 280.9 ± 2.4 | [1] |
| Polyethylene Glycol 400 (PEG400) | 260.5 ± 6.0 | [1] |
| Ethanol | 210.3 ± 4.5 | [1] |
| Propylene Glycol (PG) | 210.6 ± 5.8 | [1] |
| Acetonitrile (ACN) | 150.2 ± 1.1 | [1] |
Note: Solubility in DMSO can vary based on purity and water content. Fresh, anhydrous DMSO is recommended for preparing stock solutions.[17]
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of an this compound.[7][14][15]
Materials:
-
This compound (solid powder)
-
Selected solvent or buffer
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the desired solvent or buffer to the vial.
-
Seal the vial tightly and place it in an orbital shaker set at a constant temperature.
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24 to 48 hours).[14]
-
After equilibration, stop the agitation and let the vials stand to allow for sedimentation.
-
Separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifuging the sample at high speed.[14][16]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining microparticles.[16]
-
Dilute the filtrate with a suitable solvent as needed for analysis.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.[16]
-
Report the solubility in mg/mL or µg/mL at the specified temperature.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common method for preparing a solid dispersion to enhance solubility.[18]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Soluplus®, Kollidon® VA64)
-
Surfactant (optional, for ternary systems, e.g., Gelucire® 44/14)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Select an appropriate carrier and, if applicable, a surfactant based on preliminary screening studies.
-
Dissolve a precisely weighed amount of the this compound and the carrier(s) in a suitable volatile organic solvent in a round-bottom flask. Ensure all components are fully dissolved to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the bulk of the solvent is removed, transfer the resulting solid film or powder to a vacuum oven for an extended period (e.g., 24 hours) to remove any residual solvent.
-
The resulting solid dispersion can then be milled or sieved to obtain a uniform powder.
-
Characterize the solid dispersion using techniques like DSC, pXRD, and FTIR to confirm the amorphization of the drug and assess drug-carrier interactions.[9]
-
Evaluate the solubility and dissolution rate of the prepared solid dispersion compared to the pure drug.
Visualizations
Caption: A generalized workflow for enhancing the solubility of Alectinib analogs.
Caption: Simplified ALK signaling pathway and the mechanism of Alectinib inhibition.[8][17]
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution [ouci.dntb.gov.ua]
- 7. pharmatutor.org [pharmatutor.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. (PDF) Enhanced solubility and dissolution by surface-modified solid dispersion of alectinib hydrochloride (2023) | Sumit Kumar Saha | 3 Citations [scispace.com]
- 10. An investigation into solubility and dissolution improvement of alectinib hydrochloride as a third-generation amorphous… [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Off-Target Effects of Alectinib Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Alectinib analogs.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases for Alectinib?
A1: Alectinib is a highly selective Anaplastic Lymphoma Kinase (ALK) inhibitor.[1] However, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. The most clinically relevant off-target kinase is RET (Rearranged during transfection).[2][3] While its inhibitory activity against RET is less potent than against ALK, it is an important consideration in experimental design and data interpretation. Some studies have also shown Alectinib to have activity against other kinases at concentrations significantly higher than its ALK IC50. A comprehensive kinome scan is the most effective way to determine the specific off-target profile of an Alectinib analog.
Q2: My this compound is showing an unexpected cellular phenotype that doesn't seem to be related to ALK inhibition. How can I troubleshoot this?
A2: This is a common challenge in drug development. Here are several steps you can take to investigate potential off-target effects:
-
Perform a Kinome-Wide Selectivity Profile: Screen your analog against a broad panel of recombinant kinases (kinome scan) to identify potential off-target interactions. This will provide quantitative data (IC50 or Ki values) on the potency of your analog against a wide range of kinases.
-
Conduct a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within a cellular context. A significant thermal shift of ALK upon treatment with your analog, but not of a suspected off-target kinase, can help differentiate between on- and off-target effects.
-
Use Structurally Unrelated ALK Inhibitors: Compare the phenotype induced by your analog with that of other ALK inhibitors that have different chemical scaffolds. If the phenotype is unique to your analog, it is more likely to be caused by an off-target effect.
-
Perform a Rescue Experiment: In your cellular model, introduce a version of ALK that is resistant to your inhibitor. If the phenotype persists even when the intended target is not inhibited, it strongly suggests an off-target mechanism.[4]
-
Investigate Downstream Signaling Pathways: Use techniques like Western blotting or phospho-proteomics to examine the phosphorylation status of key signaling molecules downstream of ALK and suspected off-target kinases. This can help to pinpoint which pathway is being affected.
Q3: What are the common mechanisms of acquired resistance to Alectinib, and how do they relate to off-target effects?
A3: Acquired resistance to Alectinib can arise from two main mechanisms:
-
On-target resistance: This involves mutations in the ALK kinase domain itself, which reduce the binding affinity of Alectinib.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK.[5][6] A common example is the activation of the KRAS signaling pathway through mutations.[5][6] While not a direct off-target effect of the drug itself, this mechanism highlights the importance of understanding the broader signaling network in the context of targeted therapy.
Q4: What are some medicinal chemistry strategies to design Alectinib analogs with improved selectivity?
A4: Improving the selectivity of a kinase inhibitor is a key goal in drug design to minimize off-target effects and potential toxicity. Here are some strategies:
-
Structure-Based Drug Design: Utilize the crystal structure of your target kinase in complex with your inhibitor to identify opportunities for modification. Introducing moieties that exploit unique features of the ALK ATP-binding pocket while clashing with the binding sites of off-target kinases can enhance selectivity.
-
Targeting Inactive Kinase Conformations: Design analogs that preferentially bind to the inactive conformation of ALK. Since the inactive conformations of kinases are often more diverse than the active ones, this can be a powerful strategy for achieving selectivity.
-
Exploiting Subtle Amino Acid Differences: Even small differences in the amino acid residues lining the ATP-binding pocket between ALK and off-target kinases can be exploited. Modifying your analog to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with ALK-specific residues can significantly improve selectivity.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models to understand the relationship between the chemical structure of your analogs and their activity against both on-target and off-target kinases.[7][8] This can help guide the design of new analogs with improved selectivity profiles.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Alectinib Against ALK and Key Off-Target Kinase RET
| Kinase | IC50 (nM) | Notes |
| ALK (wild-type) | 1.9 | High potency against the primary target. |
| RET | Potent inhibition | Alectinib is a known inhibitor of RET.[2] |
Note: IC50 values can vary depending on the specific assay conditions. This table provides a general overview based on available literature.
Experimental Protocols
In Vitro Kinase Profiling Assay (Radiometric)
Objective: To determine the inhibitory activity (IC50) of an this compound against a broad panel of kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer.
-
Kinase Addition: Add the appropriate amount of each kinase to its respective well.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Washing: Transfer the reaction mixture to a filter plate and wash several times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the analog and determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of an this compound with its target kinase (ALK) in a cellular environment.
Principle: The binding of a ligand (e.g., an this compound) to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.
Materials:
-
Cancer cell line expressing the target kinase (e.g., NCI-H2228 for EML4-ALK)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Western blotting reagents and equipment
-
Antibodies against the target protein (ALK) and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Culture the cells to 70-80% confluency. Treat the cells with various concentrations of the this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting to detect the amount of soluble target protein (ALK) at each temperature. Use a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the this compound indicates target engagement.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of Alectinib.
References
- 1. researchgate.net [researchgate.net]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Oral Bioavailability of Novel ALK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of novel Anaplastic Lymphoma Kinase (ALK) inhibitors.
Frequently Asked Questions (FAQs)
1. What are the primary factors limiting the oral bioavailability of novel ALK inhibitors?
The oral bioavailability of small molecule inhibitors, including novel ALK inhibitors, is primarily determined by three key factors:
-
Aqueous Solubility: Many kinase inhibitors are large, lipophilic molecules with poor aqueous solubility.[1] This limits their dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2]
-
Intestinal Permeability: The compound must be able to pass through the intestinal epithelium to reach systemic circulation.[1] While many lipophilic compounds have high passive permeability, they can be subject to efflux by transporters like P-glycoprotein (P-gp).
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism by enzymes in the gut wall and liver, primarily Cytochrome P450 (CYP) enzymes like CYP3A4, can reduce the amount of active drug that reaches the bloodstream.[3][4]
2. How does P-glycoprotein (P-gp) affect the bioavailability and efficacy of ALK inhibitors?
P-glycoprotein (P-gp/ABCB1) is an efflux transporter highly expressed on the apical surface of intestinal epithelial cells and the blood-brain barrier.[5][6] It actively pumps substrates back into the intestinal lumen, limiting their net absorption.[7]
-
Impact on Oral Absorption: Some ALK inhibitors, such as crizotinib and ceritinib, are known substrates of P-gp.[8] P-gp-mediated efflux can significantly reduce their oral bioavailability.
-
Impact on CNS Penetration: P-gp in the blood-brain barrier restricts the entry of its substrates into the central nervous system (CNS).[6] This is a critical issue, as the CNS is a common site for metastasis in ALK-positive non-small cell lung cancer (NSCLC).[9] Second-generation inhibitors like alectinib were designed to not be P-gp substrates, leading to improved CNS penetration.[8][10]
3. Which in vitro ADME assays are essential during the early stages of ALK inhibitor development?
A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays should be conducted early to identify potential liabilities.[11][12]
| ADME Parameter | Key In Vitro Assay | Purpose |
| Absorption | Kinetic and Thermodynamic Solubility | To determine the solubility of the compound in various pH conditions relevant to the GI tract.[13] |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess passive diffusion across an artificial membrane.[12] | |
| Caco-2 or MDCK Permeability Assays | To evaluate bidirectional permeability and identify potential P-gp substrates (by calculating the efflux ratio).[11][12] | |
| Metabolism | Liver Microsomal Stability | To measure the rate of metabolism by CYP enzymes and predict hepatic clearance.[11] |
| Hepatocyte Stability | To assess metabolism in a more complete cellular system, including both Phase I and Phase II enzymes.[11] | |
| CYP450 Reaction Phenotyping & Inhibition | To identify which specific CYP isoforms metabolize the compound and to assess the risk of drug-drug interactions.[13] | |
| Distribution | Plasma Protein Binding | To determine the fraction of the drug bound to plasma proteins, as only the unbound fraction is pharmacologically active.[13] |
4. What are the common formulation strategies to enhance the oral bioavailability of poorly soluble ALK inhibitors?
For compounds with low solubility (Biopharmaceutics Classification System Class II or IV), enabling formulation strategies are crucial.[2]
| Strategy | Mechanism | Examples |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[14][15] | Micronization, Nanonization (Nanosuspensions).[16] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility and dissolution rate.[2][17] | Spray drying, Hot-melt extrusion.[17] |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, which can enhance solubilization in the GI tract and potentially promote lymphatic absorption, bypassing the liver and reducing first-pass metabolism.[14] | Self-Emulsifying Drug Delivery Systems (SEDDS).[14] |
| Complexation | The drug molecule fits into the cavity of a complexing agent, such as a cyclodextrin, forming a soluble complex.[2] | Beta-cyclodextrin derivatives. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Aqueous Solubility in Kinetic Solubility Assay (<10 µM) | High crystallinity (high melting point), high lipophilicity (LogP > 4). | 1. Structural Modification: Consider bioisosteric replacements to introduce polar functional groups without compromising potency.[1] 2. Formulation Strategy: Prioritize enabling formulations such as amorphous solid dispersions or nanoparticle formulations.[16][17] 3. Detailed Protocol: See Protocol 1: Thermodynamic Solubility Assay. |
| High Efflux Ratio (>2) in Caco-2 Permeability Assay | The compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[8] | 1. Confirm P-gp Substrate: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp interaction. 2. Structural Modification: Modify the structure to reduce P-gp recognition. This can be challenging but may involve altering hydrogen bonding patterns or overall charge. 3. Formulation with Inhibitors: Consider co-formulating with excipients that have P-gp inhibitory activity (e.g., certain surfactants like Tween 80).[14] 4. Detailed Protocol: See Protocol 2: Bidirectional Caco-2 Permeability Assay. |
| Rapid Clearance in Liver Microsome Stability Assay (t½ < 15 min) | The compound is rapidly metabolized by hepatic enzymes (e.g., CYP3A4).[3] | 1. Identify Metabolic Soft Spots: Perform metabolite identification studies to pinpoint the site of metabolic attack on the molecule. 2. Block Metabolism: Modify the chemical structure at the metabolic soft spot. A common strategy is deuteration or fluorination of the susceptible position. 3. Detailed Protocol: See Protocol 3: Metabolic Stability Assay in Liver Microsomes. |
| Low and Variable Exposure in Preclinical Pharmacokinetic (PK) Studies | Poor solubility leading to dissolution-rate limited absorption; high first-pass metabolism; or a combination of factors.[4][18] | 1. Analyze In Vitro Data: Correlate the in vivo results with in vitro ADME data. Is the issue solubility, metabolism, or both? 2. Test Enabling Formulations: Dose the compound in different vehicles (e.g., simple suspension vs. a lipid-based formulation or solid dispersion) to see if exposure improves.[18] 3. Conduct IV Dosing Study: Administer the compound intravenously to determine its absolute bioavailability and clearance. This helps distinguish absorption issues from clearance issues.[19] 4. Detailed Protocol: See Protocol 4: Preclinical Oral Bioavailability Study in Rodents. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the GI tract.
-
Incubation: Add an excess amount of the solid compound to each buffer in a glass vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter).
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Protocol 2: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-to-B): Add the test compound in transport buffer to the apical (A) side (donor compartment) and fresh buffer to the basolateral (B) side (receiver compartment).
-
Permeability Measurement (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).
Protocol 3: Metabolic Stability Assay in Liver Microsomes
-
Reagents: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and buffer. Prepare a separate solution of the NADPH regenerating system (cofactor).
-
Pre-incubation: Pre-incubate the test compound with the microsome mixture at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH solution.
-
Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[11]
Protocol 4: Preclinical Oral Bioavailability Study in Rodents
-
Animal Model: Use fasted male Sprague-Dawley rats or BALB/c mice.[20]
-
Dosing Groups:
-
Group 1 (Oral): Administer the compound formulation (e.g., a suspension in 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Group 2 (Intravenous): Administer the compound dissolved in a suitable vehicle via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and IV routes using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[21]
Visualizations
Caption: Oncogenic signaling pathways activated by the EML4-ALK fusion protein and the point of therapeutic intervention by ALK inhibitors.[22]
Caption: A typical experimental workflow for assessing and optimizing the oral bioavailability of a novel ALK inhibitor candidate.
Caption: A decision tree to guide the selection of appropriate strategies to overcome bioavailability challenges for ALK inhibitors.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein Mediates Ceritinib Resistance in Anaplastic Lymphoma Kinase-rearranged Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. criver.com [criver.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of the absolute oral bioavailability of the anaplastic lymphoma kinase/c-ROS oncogene 1 kinase inhibitor lorlatinib in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. mdpi.com [mdpi.com]
- 22. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alectinib Analog Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Alectinib analogs in solution. The following information is designed to help you troubleshoot and optimize your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Alectinib analog solution is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What are the primary causes?
A1: Instability of Alectinib and its analogs in solution can be attributed to several factors:
-
pH-Dependent Hydrolysis: Alectinib is susceptible to degradation in both acidic and alkaline conditions.[1][2] One study noted degradation at a pH of 1.2.[3][4] The molecule contains functional groups that can be hydrolyzed, and this process is often catalyzed by pH.
-
Oxidation: The compound can be significantly degraded under oxidative stress.[1][2] This can be caused by dissolved oxygen in the solvent, exposure to air, or the presence of oxidizing agents. Potential oxidative degradation products include N-oxide, epoxide, N-hydroxy, and amide impurities.[1][2]
-
Photodegradation: While some earlier reports suggested photolytic stability, more recent studies indicate that Alectinib hydrochloride is unstable when exposed to light in a solution, with a reported half-life of approximately 8.5 hours.[3] Therefore, protection from light is crucial.
-
Temperature: Elevated temperatures can promote thermal degradation.[3][4] It is recommended to store Alectinib at or below 30°C (86°F).[5][6]
-
Solubility Issues: Alectinib has low aqueous solubility that decreases with increasing pH.[7][8] What appears to be degradation might sometimes be precipitation due to poor solubility in the chosen buffer or solvent system.
Q2: What are the recommended storage and handling procedures for this compound solutions?
A2: To maintain the integrity of your this compound, adhere to the following guidelines:
-
Storage Conditions: Store stock solutions at -20°C or -80°C.[9] For short-term storage, 4°C is acceptable for some solutions, but stability should be verified. The solid form should be stored at room temperature in a dry place, protected from light and moisture.[5][6][10][11]
-
Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[3][9]
-
Inert Atmosphere: For long-term storage of solutions, particularly in solvents prone to peroxide formation, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.[9]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote degradation or precipitation.[9] It is best practice to aliquot stock solutions into single-use volumes.
-
Use Fresh Solutions: Whenever possible, prepare working solutions fresh from a solid or a recently prepared stock solution before each experiment.[12]
Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to compound instability?
A3: Yes, inconsistent results are a common consequence of compound instability. Degradation of your this compound in the cell culture medium will lead to a lower effective concentration of the active compound, resulting in reduced activity and poor reproducibility. It is crucial to assess the stability of your compound in the specific culture medium used for your experiments under standard incubation conditions (e.g., 37°C, 5% CO2).
Q4: How can I differentiate between compound degradation and precipitation?
A4: This is a critical troubleshooting step. You can use the following approaches:
-
Visual Inspection: Precipitation will often appear as cloudiness, turbidity, or visible particles in the solution. Degradation may or may not have a visual indicator, though a color change can be a sign of chemical decomposition.[9]
-
Centrifugation: If you suspect precipitation, centrifuge the sample. If a pellet forms and the supernatant shows a reduced compound concentration when analyzed (e.g., by HPLC or UV-Vis), precipitation is likely the cause.
-
Analytical Analysis (HPLC/LC-MS): This is the most definitive method.
-
Precipitation: You will see a decrease in the peak area of the parent compound, but no new peaks will appear.
-
Degradation: You will observe a decrease in the peak area of the parent compound along with the appearance of new peaks corresponding to the degradation products.[12]
-
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving instability issues with your this compound.
Issue 1: Loss of Potency or Inconsistent Results
-
Possible Cause: Compound degradation in stock solution or assay buffer.
-
Suggested Solutions:
-
Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment.[12]
-
Verify Stock Solution Integrity: Use HPLC or LC-MS to check the purity of your stock solution. Compare it to a freshly prepared standard.
-
Assess Stability in Assay Medium: Perform a time-course experiment by incubating the this compound in your assay medium under experimental conditions (e.g., 37°C). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC/LC-MS to quantify the remaining parent compound.
-
Optimize pH: Ensure the pH of your buffer system is in a range where the analog is stable. Alectinib's stability increases with pH, but its solubility decreases.[3][7] A compromise may be necessary.
-
Add Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant like ascorbic acid or BHT to your buffer, after confirming it does not interfere with your assay.
-
Issue 2: Precipitation in Stock or Working Solutions
-
Possible Cause: Poor solubility of the this compound.
-
Suggested Solutions:
-
Reduce Concentration: Prepare a more dilute stock solution.[12]
-
Change Solvent System: Alectinib hydrochloride has the highest solubility in DMSO, followed by methanol.[3][4] For aqueous buffers, a co-solvent like DMSO may be necessary, but keep the final concentration low (typically <0.5%) in cell-based assays to avoid solvent toxicity.[13]
-
Adjust pH: Alectinib's solubility is higher in acidic conditions.[4][7] However, stability is lower at very low pH.[3][4] Finding an optimal pH that balances solubility and stability is key.
-
Gentle Warming and Vortexing: When thawing a frozen stock, allow it to come to room temperature slowly and vortex gently to ensure complete re-dissolution.[9]
-
Quantitative Data Summary
The stability of Alectinib and its analogs is highly dependent on the specific experimental conditions. While comprehensive comparative data is limited in the public domain, the following tables summarize the known stability characteristics and solubility profile.
Table 1: Summary of Alectinib Stability Under Different Stress Conditions
| Stress Condition | Observation | Reference |
| Acidic (pH 1.2) | Significant degradation observed. | [1][3][4] |
| Alkaline | Significant degradation reported. | [1][2] |
| Oxidative | Significant degradation reported. | [1][2] |
| Photolytic (in solution) | Unstable; half-life of ~8.5 hours reported. | [3] |
| Thermal (in solution) | Unstable at elevated temperatures (50-60°C). | [3] |
Table 2: Solubility of Alectinib Hydrochloride in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | 4500.0 ± 6.1 | [3] |
| Methanol | 1990.8 ± 7.2 | [3] |
| Chloroform | High Solubility (exact value not specified) | [4][14] |
| Ethanol | Moderate Solubility (exact value not specified) | [3] |
| Acetonitrile | Low Solubility (exact value not specified) | [3] |
| Water (pH dependent) | Low Solubility (1.3 µg/mL at pH 1.0; 0.5 µg/mL at pH 6.0) | [7][8] |
Experimental Protocols
Protocol: Preliminary Stability Assessment of an this compound
This protocol outlines a method to evaluate the stability of an this compound in a specific buffer or medium using HPLC or LC-MS.
-
Solution Preparation:
-
Prepare a 1 mM stock solution of the this compound in 100% DMSO.
-
Prepare the test buffer (e.g., PBS pH 7.4, cell culture medium).
-
Dilute the stock solution into the test buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
-
Incubation and Sampling:
-
Divide the 10 µM solution into multiple amber vials, one for each time point.
-
Take an immediate sample for the T=0 time point. To "quench" the sample and stop further degradation, mix it 1:1 with a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins from the medium.[13]
-
Incubate the remaining vials under the desired test conditions (e.g., protected from light at 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial and quench the sample as described above.
-
-
Sample Analysis:
-
Centrifuge all quenched samples to pellet any precipitate (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by a validated reverse-phase HPLC method (e.g., C18 column) with UV or MS detection.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine the stability profile. The appearance of new, growing peaks indicates the formation of degradation products.[12]
-
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways for Alectinib analogs under various stress conditions.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of a compound in solution.
Troubleshooting Decision Tree for Instability Issues
Caption: A decision tree to guide troubleshooting of this compound instability in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dam.upmc.com [dam.upmc.com]
- 6. How to take ALECENSA® (alectinib) [alecensa.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. healthsystem.osumc.edu [healthsystem.osumc.edu]
- 11. Alectinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing P-glycoprotein (P-gp) Mediated Efflux of ALK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) mediated efflux of Anaplastic Lymphoma Kinase (ALK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and how does it affect ALK inhibitors?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is an ATP-dependent efflux pump.[1] It is expressed in various tissues, including the intestinal epithelium, blood-brain barrier, and cancer cells.[2] P-gp can actively transport a wide range of structurally diverse compounds out of cells, reducing their intracellular concentration and therapeutic efficacy.[3] Several first and second-generation ALK inhibitors, such as crizotinib and ceritinib, are substrates of P-gp.[1][4] This active efflux can lead to acquired resistance in ALK-positive non-small cell lung cancer (NSCLC) and limit the penetration of these drugs into the central nervous system (CNS).[5][6]
Q2: Which ALK inhibitors are substrates of P-gp, and which are not?
-
P-gp Substrates: Crizotinib and Ceritinib have been identified as substrates for P-gp.[1] Overexpression of P-gp has been shown to confer resistance to these inhibitors.[7]
-
Not P-gp Substrates: Newer generation ALK inhibitors, such as Alectinib and Lorlatinib, are not significant substrates of P-gp.[5][6] Lorlatinib was specifically designed to circumvent P-gp-mediated efflux, leading to improved CNS penetration.[1][8]
Q3: How can I determine if my ALK inhibitor is a substrate of P-gp?
Several in vitro assays can be used to determine if a compound is a P-gp substrate. The most common methods include:
-
Bidirectional Transport Assay: This assay uses polarized cell monolayers (e.g., MDCK-MDR1 or Caco-2 cells) to measure the transport of a compound from the apical (A) to basolateral (B) side and vice versa. A basolateral-to-apical (B-A) transport significantly greater than the A-B transport (efflux ratio > 2) indicates active efflux.[3][9]
-
ATPase Activity Assay: P-gp utilizes ATP hydrolysis to pump substrates out of the cell. This assay measures the ATPase activity of P-gp in the presence of a test compound. An increase in ATPase activity suggests that the compound is a P-gp substrate.[2]
-
Calcein-AM Efflux Assay: Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. In cells overexpressing P-gp, calcein-AM is rapidly effluxed, resulting in low fluorescence. Inhibition of P-gp by a test compound will lead to increased intracellular fluorescence.[10]
Q4: My cells have become resistant to a P-gp substrate ALK inhibitor. What are the potential mechanisms?
While P-gp overexpression is a known mechanism of resistance, it is crucial to investigate other possibilities, including:[11]
-
Secondary Mutations in the ALK Kinase Domain: Mutations such as G1202R can confer resistance to multiple ALK inhibitors.[1]
-
Activation of Bypass Signaling Pathways: Upregulation of pathways like EGFR or MET can provide alternative survival signals to the cancer cells, rendering the ALK inhibitor ineffective.[1]
-
Histologic Transformation: In some cases, the cancer may transform into a different subtype, such as small cell lung cancer, which is not dependent on ALK signaling.[6]
Q5: How can P-gp-mediated resistance to ALK inhibitors be overcome?
Strategies to overcome P-gp-mediated efflux include:
-
Switching to a non-P-gp substrate ALK inhibitor: Using inhibitors like alectinib or lorlatinib can be effective in patients whose tumors overexpress P-gp.[12]
-
Co-administration with a P-gp inhibitor: P-gp inhibitors can block the efflux pump, thereby increasing the intracellular concentration of the ALK inhibitor. However, the clinical use of P-gp inhibitors can be limited by their own toxicities and potential for drug-drug interactions.[13]
Troubleshooting Guides
Issue 1: High variability in apparent permeability (Papp) values and efflux ratios in bidirectional transport assays.
| Possible Cause | Suggested Solution |
| Inconsistent cell monolayer integrity | Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your cell line (e.g., >750 Ωcm² for MDCK-MDR1 cells) before and after the experiment.[14][15] A significant drop in TEER suggests a compromised monolayer. Lucifer Yellow Permeability Assay: Use Lucifer Yellow, a membrane-impermeable fluorescent dye, to check for paracellular leakage. High permeability indicates a leaky monolayer.[14] |
| Issues with the test compound solution | Solubility: Confirm that the ALK inhibitor is fully dissolved in the transport buffer. Poor solubility can lead to inaccurate dosing. Consider using a low percentage of a co-solvent like DMSO (e.g., ≤0.1%).[14][15] Compound Stability: Verify the stability of your compound in the assay buffer under experimental conditions (e.g., 37°C for the duration of the assay). |
| Low P-gp expression or function in the cell line | Cell Line Authentication: Regularly verify the expression of P-gp in your cell line using methods like Western blot or qPCR. P-gp expression can decrease with increasing passage number.[14] Positive Control: Include a known P-gp substrate (e.g., digoxin, quinidine) and a known P-gp inhibitor (e.g., verapamil) in your experiments to confirm the functionality of the assay system.[9] |
Issue 2: My ALK inhibitor does not stimulate P-gp ATPase activity.
| Possible Cause | Suggested Solution |
| The compound is not a P-gp substrate | This is a valid result. Not all ALK inhibitors are P-gp substrates. Confirm with a bidirectional transport assay. |
| Incorrect assay conditions | Enzyme Concentration: Titrate the concentration of P-gp membrane vesicles to ensure the assay is in the linear range. ATP Concentration: Use an optimal concentration of MgATP (e.g., ~5 mM).[2] Inhibitor Control: Include a known P-gp inhibitor (e.g., sodium orthovanadate) to determine the baseline vanadate-sensitive ATPase activity.[2] |
| Compound is an inhibitor, not a substrate | Some compounds can inhibit P-gp ATPase activity without being transported. To differentiate, perform a bidirectional transport assay. |
Issue 3: Unexpected results in the Calcein-AM efflux assay.
| Possible Cause | Suggested Solution |
| Compound interferes with fluorescence | Test if your ALK inhibitor has intrinsic fluorescence at the excitation and emission wavelengths used for calcein. If so, subtract the background fluorescence. |
| Compound is cytotoxic at the tested concentrations | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) at the same concentrations and incubation time as the calcein-AM assay to ensure that the observed effects are not due to cell death. |
| Cellular esterase activity is affected | Although less common, some compounds might interfere with the intracellular esterases that convert calcein-AM to its fluorescent form. This can be investigated by measuring esterase activity directly. |
Data Presentation
Table 1: P-gp Substrate Potential of ALK Inhibitors
| ALK Inhibitor | P-gp Substrate | Method | Reference |
| Crizotinib | Yes | In vitro and in vivo studies | [1][6] |
| Ceritinib | Yes | In vitro and in vivo studies | [1][6] |
| Alectinib | No | In vitro and in vivo studies | [5][6] |
| Lorlatinib | No | Designed to circumvent P-gp | [1][8] |
Table 2: Example IC50 Values of ALK Inhibitors in Parental vs. P-gp Overexpressing Cells
| Cell Line | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Reference |
| H3122 (Parental) | 85 | 45 | 15 | [7] |
| H3122-P-gp | 450 | 280 | 18 | [7] |
| JFCR013-2 (P-gp+) | >1000 | >1000 | 25 | [7] |
| JFCR013-2 + P-gp inhibitor | 150 | 120 | 22 | [7] |
Table 3: Example Efflux Ratios of P-gp Substrates in Different Cell Lines
| Compound | Cell Line | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Quinidine | MDCKII-MDR1 | 838 | [9] |
| Quinidine | Caco-2 | 2.5 | [9] |
| Rhodamine-123 | Caco-2 | 4 | [16] |
| Prazosin | MDCKII-BCRP | 80 | [9] |
Experimental Protocols
Bidirectional Transport Assay using MDCK-MDR1 Cells
This protocol is adapted from established methods.[3][17][18]
1. Cell Seeding:
-
Seed MDCK-MDR1 cells onto semi-permeable supports (e.g., Transwell™ inserts) in a multi-well plate.
-
Culture for 4-5 days to allow the formation of a confluent and polarized monolayer.
2. Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be stable and above a predetermined threshold (e.g., >750 Ωcm²).[15]
3. Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport: Add the test ALK inhibitor to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the test ALK inhibitor to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Include a known P-gp inhibitor (e.g., 100 µM Verapamil) in some wells to confirm P-gp mediated transport.
-
Incubate the plate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
4. Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the concentration of the ALK inhibitor in the samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio ≥ 2 suggests that the compound is a substrate for an efflux transporter. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the efflux is mediated by P-gp.
P-gp ATPase Activity Assay
This protocol is based on commercially available kits and published methods.[2][19]
1. Reagent Preparation:
-
Prepare assay buffer, ATP solution, and a phosphate standard curve.
-
Prepare solutions of the test ALK inhibitor, a positive control stimulator (e.g., Verapamil), and a baseline inhibitor (e.g., sodium orthovanadate).
2. Assay Procedure:
-
In a 96-well plate, add P-gp containing membrane vesicles to the assay buffer.
-
Add the test compound or control solutions to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding MgATP (final concentration ~5 mM).
-
Incubate at 37°C for 20-40 minutes.
3. Phosphate Detection:
-
Stop the reaction by adding an SDS solution.
-
Add a colorimetric reagent (e.g., malachite green-based solution) that detects the liberated inorganic phosphate.
-
Incubate at room temperature for 20-30 minutes for color development.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~650 nm).
4. Data Analysis:
-
Use the phosphate standard curve to determine the amount of inorganic phosphate (Pi) produced in each well.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.
-
Express the activity in the presence of the ALK inhibitor as a percentage of the basal (vanadate-sensitive) activity.
-
A concentration-dependent increase in ATPase activity indicates that the compound is a P-gp substrate.
Calcein-AM Efflux Assay
This protocol is a common method for assessing P-gp function.[10][20]
1. Cell Seeding:
-
Seed P-gp overexpressing cells (e.g., K562/MDR) and parental control cells in a 96-well plate.
2. Compound Incubation:
-
Pre-incubate the cells with various concentrations of the test ALK inhibitor or a positive control P-gp inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.
3. Calcein-AM Loading:
-
Add calcein-AM (final concentration ~0.25 µM) to all wells.
-
Incubate for another 30-60 minutes at 37°C.
4. Fluorescence Measurement:
-
Wash the cells with ice-cold buffer to remove extracellular calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
5. Data Analysis:
-
Increased fluorescence in the presence of the ALK inhibitor compared to the vehicle control indicates inhibition of P-gp mediated efflux of calcein-AM.
-
The results can be expressed as a percentage of the fluorescence observed with the positive control inhibitor.
Visualizations
References
- 1. oaepublish.com [oaepublish.com]
- 2. benchchem.com [benchchem.com]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 6. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Drug Transport in MDCKII-Wild Type, MDCKII-MDR1, MDCKII-BCRP and Caco-2 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sequencing ALK inhibitors: alectinib in crizotinib-resistant patients, a phase 2 trial by Shaw et al - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ori.umkc.edu [ori.umkc.edu]
- 14. benchchem.com [benchchem.com]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the cardiotoxicity of alectinib and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiotoxic effects of alectinib?
A1: The most commonly reported cardiotoxic effects of alectinib in clinical settings are sinus bradycardia (a slow heart rate) and peripheral edema (swelling in the limbs).[1][2] Unlike some other tyrosine kinase inhibitors (TKIs), alectinib does not appear to cause clinically relevant QT interval prolongation.[3][4] Importantly, studies have shown that left ventricular ejection fraction generally remains stable, suggesting that alectinib does not typically lead to heart failure.[2]
Q2: What is the proposed molecular mechanism for alectinib-induced bradycardia?
A2: Recent preclinical evidence suggests that alectinib-induced sinus bradycardia is caused by the suppression of the L-type calcium current (ICaL) in the sinoatrial node, the heart's natural pacemaker.[5] This is thought to occur through alectinib downregulating the expression of Cacna1d, the gene encoding the α1D subunit of the L-type calcium channel Cav1.3, which is crucial for pacemaker activity.[5]
Q3: Is the cardiotoxicity of alectinib dose-dependent?
A3: Yes, clinical data indicates a relationship between alectinib exposure and the severity of cardiotoxicity.[1][2] Patients experiencing severe toxicities, including symptomatic bradycardia, often have higher plasma trough concentrations of the drug.[1][2] Bradycardia has been shown to be reversible with dose reduction or discontinuation of the drug.
Q4: How can we assess the cardiotoxicity of our alectinib-related compounds in vitro?
A4: The most relevant in vitro model for assessing cardiotoxicity is human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[6][7] Key assays to perform include:
-
Cell Viability Assays: To determine the cytotoxic concentration range of your compounds.
-
Microelectrode Array (MEA) Assays: To assess electrophysiological effects, such as changes in beat rate and field potential duration.[8][9]
-
Calcium Imaging Assays: To investigate effects on intracellular calcium cycling, which is directly related to the proposed mechanism of bradycardia.[10]
-
Contractility Assays: To measure the impact on the force and kinetics of cardiomyocyte contraction.
Troubleshooting Guides
In Vitro hiPSC-CMs Assays
Problem 1: High variability in beat rate in baseline MEA readings.
-
Possible Cause: Incomplete or inconsistent maturation of hiPSC-CMs, or suboptimal culture conditions.
-
Solution:
-
Ensure your hiPSC-CMs have been cultured for a sufficient time to reach a stable, spontaneously beating phenotype (typically >20-30 days post-differentiation).
-
Maintain a consistent culture environment (temperature, CO2, humidity) and use pre-warmed media for all changes.
-
Check for and discard any cultures showing signs of stress or poor morphology.
-
Allow the MEA plate to equilibrate in the recording device for at least 10-15 minutes before starting baseline measurements to ensure temperature and gas stability.
-
Problem 2: No significant change in cardiomyocyte viability even at high compound concentrations.
-
Possible Cause: The compound may have a functional rather than a cytotoxic effect at the tested concentrations. Your assay may not be sensitive enough, or the incubation time is too short.
-
Solution:
-
Extend the incubation time (e.g., from 24 to 48 or 72 hours) to detect delayed cytotoxicity.
-
Use a more sensitive cytotoxicity assay. For example, in addition to metabolic assays like MTT or CCK-8, consider measuring the release of lactate dehydrogenase (LDH), which indicates membrane damage.
-
Focus on functional assays like MEA and calcium imaging, as the primary cardiotoxicity of alectinib-like compounds is expected to be electrophysiological.
-
Problem 3: Inconsistent or noisy signals during calcium imaging.
-
Possible Cause: Uneven loading of the calcium-sensitive dye, phototoxicity, or issues with the imaging setup.
-
Solution:
-
Optimize the dye loading protocol to ensure even distribution and minimal cytotoxicity. Use a dye with a high signal-to-noise ratio.
-
Reduce the intensity and duration of the excitation light to minimize phototoxicity and photobleaching.
-
Ensure the imaging system is properly focused and that the region of interest is correctly defined on spontaneously contracting cells.
-
Use a stable imaging platform to minimize vibrations and drift.
-
Quantitative Data Summary
The following tables provide a summary of clinical and preclinical data related to the cardiotoxicity of ALK inhibitors.
Table 1: Clinical Cardiotoxicity Profile of Alectinib
| Adverse Event | Incidence Rate (Any Grade) | Incidence Rate (Grade ≥3) | Onset and Reversibility | Reference(s) |
| Bradycardia | 8% - 42% | 1% - 5% | Typically occurs within the first 3 months; reversible with dose modification. | [1][11] |
| Edema | 9% - 17% | <1% | Onset is variable. | [1] |
| QTc Prolongation | 0% - 3% | <1% | Not considered a significant clinical risk. | [3][11] |
Table 2: Comparative Preclinical Cardiotoxicity of ALK Inhibitors (Illustrative Data)
Note: The following data are illustrative for guiding experimental design and are compiled from various sources, including those on non-cardiomyocyte cell lines, as direct comparative preclinical data in cardiomyocytes is limited. Researchers should determine these values experimentally for their specific compounds and cell models.
| Compound | Target IC50 (ALK) | Cardiomyocyte Viability IC50 (Estimated) | Effect on hiPSC-CM Beat Rate | Primary Cardiotoxic Concern | Reference(s) |
| Alectinib | ~1.9 nM | > 10 µM | Concentration-dependent decrease | Bradycardia | [12][13] |
| Crizotinib | ~20 nM | ~5-10 µM | Concentration-dependent decrease | Bradycardia, QTc Prolongation | [14] |
| Lorlatinib | ~1 nM | > 10 µM | Minimal effect at therapeutic concentrations | Hyperlipidemia, Cognitive effects | [15][16] |
Experimental Protocols
Protocol 1: Assessing Compound Cytotoxicity using CCK-8 Assay
-
Cell Plating: Plate hiPSC-CMs in a 96-well plate at a density of 20,000-40,000 cells per well and culture until they form a synchronously beating monolayer.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of your alectinib-related compound in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Treatment: Remove half of the medium from each well and add an equal volume of the 2x compound solution. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin 10 µM) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for another 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Electrophysiological Analysis using Microelectrode Array (MEA)
-
Cell Plating: Plate hiPSC-CMs on a 48-well MEA plate coated with fibronectin and allow them to form a confluent, beating monolayer.
-
Baseline Recording: Place the MEA plate in the MEA reader and allow it to equilibrate for 15 minutes. Record the baseline field potentials for at least 5 minutes.
-
Compound Addition: Add the alectinib-related compound at various concentrations (e.g., 0.1x, 1x, 10x the therapeutic Cmax) to the wells. Include a vehicle control.
-
Post-Treatment Recording: Record the field potentials for 30-60 minutes after compound addition.
-
Data Analysis: Analyze the recorded data to determine the following parameters:
-
Beat rate (beats per minute)
-
Field Potential Duration (FPD), analogous to the QT interval
-
Spike amplitude
-
Arrhythmic events (e.g., early afterdepolarizations, fibrillations)
-
-
Interpretation: Compare the post-treatment data to the baseline to identify any electrophysiological effects of the compound.
Protocol 3: Calcium Imaging Assay
-
Dye Loading: Incubate the hiPSC-CMs (plated on glass-bottom dishes) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30 minutes in the dark at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed Tyrode's solution to remove excess dye.
-
Baseline Imaging: Using a fluorescence microscope equipped with a high-speed camera, record the baseline calcium transients from spontaneously beating cells for 2-3 minutes.
-
Compound Perfusion: Perfuse the cells with Tyrode's solution containing the test compound at the desired concentration.
-
Post-Treatment Imaging: Record the calcium transients again for 5-10 minutes during compound perfusion.
-
Data Analysis: Analyze the recorded fluorescence signals to measure:
-
Calcium transient amplitude (peak fluorescence intensity)
-
Calcium transient duration
-
Frequency of calcium transients
-
Decay kinetics of the calcium transient
-
Visualizations
References
- 1. Cardiac Toxicity of Alectinib in Patients With ALK+ Lung Cancer: Outcomes of Cardio-Oncology Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Toxicity of Alectinib in Patients With ALK+ Lung Cancer: Outcomes of Cardio-Oncology Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alectinib on cardiac electrophysiology: results from intensive electrocardiogram monitoring from the pivotal phase II NP28761 and NP28673 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Alectinib causes sinus bradycardia by suppressing L-type calcium current in sinus node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How to use Microelectrode Array (MEA) in electrophysiological properties [axolbio.com]
- 9. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 10. Calcium Signaling in Cardiomyocyte Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significance of Alectinib-Induced Bradycardia: Rhythm and Reversibility Matter More Than Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anaplastic Lymphoma Kinase Tyrosine Kinase Inhibitor-Associated Cardiotoxicity: A Recent Five-Year Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Alectinib Analogs Against Gatekeeper Mutations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the potency of Alectinib analogs against Anaplastic Lymphoma Kinase (ALK) gatekeeper mutations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Alectinib?
A1: Acquired resistance to Alectinib and other ALK inhibitors can be broadly categorized into two main mechanisms:
-
On-Target Resistance: This involves genetic alterations within the ALK gene itself. The most common on-target mechanism is the development of secondary mutations in the ALK kinase domain, which can interfere with the binding of the inhibitor.[1] The G1202R solvent front mutation is a prominent example, frequently observed in patients who have progressed on second-generation ALK inhibitors like Alectinib and Ceritinib.[2][3][4] Other mutations include the L1196M gatekeeper mutation, I1171T, and V1180L.[2][3] Amplification of the ALK fusion gene is a less common on-target resistance mechanism.[1][5]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to "bypass" their dependence on ALK signaling.[1][6] This can involve the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or IGF1R, or mutations in downstream signaling molecules like KRAS or PIK3CA.[1][7]
Q2: Which specific ALK mutations are known to confer resistance to Alectinib?
A2: While Alectinib is potent against many crizotinib-resistant mutations like L1196M, F1174L, R1275Q, and C1156Y, several mutations are known to confer resistance to Alectinib itself.[8][9] The most clinically significant is the G1202R mutation, which mediates high-level resistance.[3][4] Other novel mutations identified after Alectinib exposure include V1180L and I1171T .[3] The I1171T mutation, for example, may be sensitive to other next-generation inhibitors like Ceritinib.[3][6] Recently, a novel G1202K mutation has also been identified as a resistance mechanism.[10]
Q3: How does the potency of Alectinib compare to other ALK inhibitors against common gatekeeper mutations?
A3: Alectinib is a second-generation ALK inhibitor that is significantly more potent than the first-generation inhibitor, Crizotinib, especially against mutations like the L1196M gatekeeper mutation.[8][9] However, its efficacy varies across different mutations. For instance, while highly effective against L1196M, it is largely ineffective against the G1202R mutation.[8][11] The third-generation inhibitor, Lorlatinib, was specifically designed to overcome resistance mediated by mutations like G1202R.[4]
Q4: My ALK-positive cell line is showing reduced sensitivity to my Alectinib analog. What are the potential causes?
A4: Reduced sensitivity can stem from several factors:
-
Reagent Integrity: The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) or may not be fully dissolved in the solvent (typically DMSO).[12]
-
Experimental Conditions: Inconsistent cell culture conditions, such as using cells with high passage numbers or varying serum batches, can affect results.[13] The inhibitor might also be unstable in the cell culture medium over long incubation periods.[12]
-
Cell Line Specifics: The cell line may not express the ALK target at sufficient levels, or it may have acquired a resistance mutation (e.g., G1202R) or activated a bypass signaling pathway.[1][12]
Data Presentation: Inhibitor Potency Against ALK Mutations
The following tables summarize the inhibitory activity (IC₅₀ values) of Alectinib and other ALK inhibitors against wild-type ALK and various resistant mutations. This data is crucial for selecting appropriate inhibitors and designing new, more potent analogs.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM) of Alectinib
| ALK Variant | IC₅₀ (nM) | Reference |
| Wild-Type (WT) | 1.9 | [8] |
| L1196M (Gatekeeper) | 1.56 | [8] |
| G1269A | 33.1 | [14] |
| F1174L | Sensitive | [15][16] |
| R1275Q | Sensitive | [15][16] |
Note: "Sensitive" indicates that the referenced studies demonstrated strong inhibitory activity, though specific IC₅₀ values were not always provided in the abstracts.
Table 2: Comparative Potency (Cell Viability IC₅₀, nM) of ALK Inhibitors Against Key Mutations
| ALK Mutation | Alectinib | Crizotinib | Ceritinib | Lorlatinib | Key Finding |
| L1196M | Potent | Resistant | Sensitive | Sensitive | Alectinib overcomes this common crizotinib resistance mutation.[6][8] |
| G1202R | Resistant | Resistant | Resistant | Sensitive | The major resistance mutation for 2nd-gen inhibitors; Lorlatinib is the primary option.[3][4] |
| I1171T | Resistant | Resistant | Sensitive | Sensitive | Demonstrates a potential role for sequential therapy with different next-gen TKIs.[3] |
| V1180L | Resistant | Resistant | Sensitive | Sensitive | A novel resistance mutation sensitive to other next-gen TKIs.[3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ALK signaling pathway and the point of inhibition by Alectinib analogs.
Caption: Workflow for evaluating the potency of new Alectinib analogs.
Caption: Logic flow for troubleshooting lack of inhibitor efficacy.
Troubleshooting Guides
This section provides solutions for common experimental problems in a question-and-answer format.
Issue 1: I am not observing the expected inhibition of cell viability with my this compound.
-
Question: Is my compound properly stored and prepared?
-
Possible Cause: Improper storage or handling can lead to compound degradation. Many kinase inhibitors are hydrophobic and may have limited aqueous solubility.[12]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that solid compound and DMSO stock solutions have been stored correctly at -20°C or -80°C, protected from light and moisture.[12][13]
-
Minimize Freeze-Thaw: Aliquot stock solutions upon receipt to minimize freeze-thaw cycles.[12]
-
Ensure Solubilization: Ensure the compound is fully dissolved in DMSO before preparing aqueous dilutions. Visually inspect the stock solution for any precipitate.[12]
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions in media for each experiment; do not store them for extended periods.[12][13]
-
-
-
Question: Are my cell culture and assay conditions optimal?
-
Possible Cause: Inconsistent cell culture practices or suboptimal assay parameters can lead to variable results.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at the same density and treat them at a consistent confluency (e.g., 70-80%).[13]
-
Optimize Incubation Time: The incubation time may be too short to observe a phenotypic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[12]
-
Run Controls: Include a known, well-characterized ALK inhibitor (e.g., Alectinib) as a positive control to ensure the assay is performing as expected.[13]
-
-
Issue 2: My Western blot results for phosphorylated ALK (p-ALK) are inconsistent or show no inhibition.
-
Question: Does my cell line express active ALK?
-
Possible Cause: The cell line may not express the ALK protein, or the kinase may not be basally active (phosphorylated) under your experimental conditions.
-
Troubleshooting Steps:
-
-
Question: Is my Western blot protocol optimized?
-
Possible Cause: Technical issues during cell lysis, protein quantification, or immunoblotting can lead to poor results.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins.[1]
-
Load Sufficient Protein: Quantify protein concentration accurately (e.g., with a BCA assay) and load an adequate amount (e.g., 20-30 µg) per lane.[1]
-
Normalize to Controls: Always probe for total ALK to normalize the p-ALK signal and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.[12] A dose-dependent decrease in the p-ALK signal, normalized to total ALK, indicates successful target inhibition.[12]
-
-
Experimental Protocols
Protocol 1: Cell Viability (CCK-8) Assay
This protocol assesses the effect of Alectinib analogs on the proliferation of ALK-dependent cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound in culture medium. Also include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., Alectinib).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[16]
Protocol 2: Western Blot Analysis of ALK Signaling Pathway
This protocol is used to confirm target engagement by measuring the phosphorylation status of ALK and its downstream effectors.[1]
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of the this compound for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ALK, total ALK, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to assess changes in protein phosphorylation.
Protocol 3: In Vitro Kinase Assay
This biochemical assay directly measures the ability of an analog to inhibit the enzymatic activity of recombinant ALK kinase.[7]
-
Reagent Preparation: Prepare assay buffer, recombinant ALK kinase (wild-type or mutant), a suitable kinase substrate (e.g., a tyrosine-containing peptide), and ATP.
-
Inhibitor Dilution: Prepare a serial dilution of the this compound in the assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the recombinant ALK kinase, the substrate, and the diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation and Incubation: Start the reaction by adding a predetermined concentration of ATP. Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., radioactivity, fluorescence, or luminescence-based, such as ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the analog and determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 5. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. benchchem.com [benchchem.com]
- 8. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alectinib: a selective, next-generation ALK inhibitor for treatment of ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Alectinib-Resistant ALK Mutation G1202K with Sensitization to Lorlatinib: A Case Report and in silico Structural Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antitumor activity of alectinib, a selective ALK inhibitor, in an ALK-positive NSCLC cell line harboring G1269A mutation: Efficacy of alectinib against ALK G1269A mutated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alectinib Analogs - Identifying and Mitigating Metabolic Liabilities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Alectinib analogs. The focus is on identifying and mitigating metabolic liabilities to enhance the drug development process.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities associated with Alectinib?
A1: Alectinib's primary metabolic liability is its extensive metabolism, predominantly mediated by the cytochrome P450 enzyme CYP3A4. This leads to the formation of a major active metabolite, M4, and several other minor metabolites.[1][2][3][4] While M4 is pharmacologically active, rapid metabolism can affect the parent drug's pharmacokinetic profile and potentially lead to drug-drug interactions.[1][5] Another potential liability is the formation of reactive metabolites, which can covalently bind to cellular macromolecules and may contribute to idiosyncratic adverse drug reactions.[6][7]
Q2: What is the role of the morpholine moiety in Alectinib's metabolism?
A2: The morpholine ring in Alectinib and its analogs is a common site of metabolism.[8] Oxidative cleavage of the morpholine ring is a key metabolic pathway, leading to the formation of metabolites like M1a and M1b.[9][10] This susceptibility to metabolism can contribute to the overall clearance of the drug.
Q3: How can we improve the metabolic stability of Alectinib analogs?
A3: A common strategy to enhance metabolic stability is through structural modification, particularly at sites susceptible to metabolism. One effective approach is the bioisosteric replacement of the morpholine ring with more stable alternatives like piperidine, tetrahydro-2H-pyran (THP), or other cyclic systems.[8][11][12][13][14] These modifications aim to block metabolic "soft spots" without compromising the compound's desired pharmacological activity.[15]
Q4: What are reactive metabolites and why are they a concern for Alectinib analogs?
A4: Reactive metabolites are chemically reactive species formed during drug metabolism. They can form covalent bonds with proteins and other cellular components, which can lead to cellular dysfunction and, in some cases, organ toxicity.[6][7] Identifying and minimizing the formation of reactive metabolites is a critical step in drug development to reduce the risk of adverse drug reactions.
Q5: Which in vitro assays are essential for evaluating the metabolic liabilities of Alectinib analogs?
A5: The following in vitro assays are crucial:
-
Metabolic Stability Assay: Typically performed using human liver microsomes (HLMs) or hepatocytes to determine the rate of metabolism of the analog.[16][17][18] This assay provides key parameters like half-life (t1/2) and intrinsic clearance (Clint).[19][20][21]
-
Reactive Metabolite Trapping Assay: This assay uses trapping agents like glutathione (GSH) to capture and identify reactive metabolites formed during incubation with liver microsomes.[2][9][22][23]
-
Cytotoxicity Assay: Performed using primary hepatocytes or liver-derived cell lines (e.g., HepG2) to assess the potential of the analog or its metabolites to cause liver cell injury.[1][24][25][26][27][28]
Troubleshooting Guides
Guide 1: Inconsistent Results in Metabolic Stability Assays
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells | Pipetting errors or inconsistent mixing. | Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly before and after additions. |
| Compound appears more stable than expected or stability varies between experiments | Degradation of NADPH cofactor. | Prepare NADPH solutions fresh for each experiment and keep them on ice during use. |
| The compound precipitates in the incubation mixture | Low aqueous solubility of the analog. | Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it does not exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity.[15] |
| The disappearance rate is too fast to measure accurately | High concentration of microsomes or a very labile compound. | Reduce the microsomal protein concentration and/or shorten the incubation time points.[15] |
| No metabolism is observed for the positive control | Inactive microsomes or incorrect cofactor. | Use a new batch of microsomes. Ensure the correct cofactor (NADPH for CYPs) is used at the appropriate concentration.[15] |
Guide 2: Challenges in Reactive Metabolite Trapping Assays
| Observed Problem | Potential Cause | Troubleshooting Step |
| Low recovery of GSH adducts | Insufficient formation of reactive metabolites. The reactive metabolite is too short-lived to be trapped. | Increase the concentration of the test compound or the microsomal protein. Use a more sensitive analytical method (e.g., high-resolution mass spectrometry).[2] |
| Multiple, difficult-to-identify adduct peaks | Non-specific binding or fragmentation in the mass spectrometer. | Optimize the LC-MS/MS method. Use control incubations without NADPH to identify non-enzymatic adduct formation. |
| Interference from matrix components | Endogenous components of the microsomal incubation mixture. | Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction). |
Guide 3: Unexpected Results in Cytotoxicity Assays
| Observed Problem | Potential Cause | Troubleshooting Step |
| High cytotoxicity in vehicle-treated control groups | Solvent (e.g., DMSO) toxicity at the concentration used. Contamination (mycoplasma, bacteria, endotoxin). | Determine the maximum non-toxic solvent concentration for your specific cell line by running a vehicle dose-response experiment.[10] Regularly test cell cultures for contamination. |
| Inconsistent cytotoxicity results between experiments | Variability in cell health, seeding density, or passage number. | Use cells within a consistent passage number range. Ensure uniform cell seeding and health across all experiments.[10] |
| Cytotoxicity observed at concentrations that differ from metabolic activity | The parent compound is directly cytotoxic, or a stable, non-reactive metabolite is cytotoxic. | Compare the cytotoxicity of the parent compound in the presence and absence of metabolic activation (with and without NADPH). If possible, synthesize and test the major metabolites for cytotoxicity. |
Data Presentation
Table 1: In Vitro Metabolic Stability of Alectinib in Human Liver Microsomes (HLM)
| Parameter | Value | Reference |
| Half-life (t1/2) | 22.28 min | [19][20][21] |
| Intrinsic Clearance (Clint) | 36.37 mL/min/kg | [19][20][21] |
Table 2: Comparative Metabolic Stability of a Morpholine-Containing Kinase Inhibitor and its Bioisosteres
| Compound | Bioisosteric Replacement | Half-life in Human Hepatocytes (min) |
| Parent Compound | Morpholine | 30 |
| Analog 1 | Tetrahydro-2H-pyran (THP) | 120 |
| Analog 2 | Piperidine | 90 |
Note: Data is illustrative and based on general principles of bioisosteric replacement to improve metabolic stability.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the Alectinib analog in DMSO.
-
Prepare a 10 mM NADPH solution in buffer.
-
Thaw pooled human liver microsomes (20 mg/mL stock) on ice.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
This compound (final concentration 1 µM)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint) from the slope of the linear regression.[18]
-
Protocol 2: Reactive Metabolite Trapping Assay with Glutathione (GSH)
-
Preparation of Reagents:
-
Prepare reagents as in the metabolic stability assay.
-
Prepare a 100 mM stock solution of glutathione (GSH) in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine:
-
Potassium phosphate buffer
-
This compound (final concentration 10 µM)
-
GSH (final concentration 5 mM)
-
Human liver microsomes (final concentration 1 mg/mL)
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Incubate for 60 minutes at 37°C.
-
-
Sample Processing:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Search for potential GSH adducts by looking for the characteristic mass shift and isotopic pattern.[2]
-
Protocol 3: Cytotoxicity Assay using HepG2 Cells
-
Cell Culture:
-
Culture HepG2 cells in appropriate media and conditions.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Visualizations
Caption: Metabolic pathways of Alectinib.
Caption: Workflow for identifying metabolic liabilities.
Caption: Troubleshooting high assay variability.
References
- 1. Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. air.unimi.it [air.unimi.it]
- 12. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mercell.com [mercell.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. sop.washington.edu [sop.washington.edu]
- 24. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Alectinib Efficacy Surpasses Crizotinib in Targeting ALK-Positive Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical and preclinical efficacy of alectinib and its analogs against the first-generation ALK inhibitor, crizotinib, in the context of ALK-positive non-small cell lung cancer (NSCLC). The data presented is compiled from extensive clinical trials and preclinical studies, highlighting the significant advancements offered by second-generation ALK inhibitors.
While the term "alectinib analogs" can refer to a range of structurally similar compounds in early-stage development, publicly available, direct comparative efficacy data for these specific analogs against crizotinib is limited. Therefore, this guide will focus on the robust and clinically significant comparison between alectinib and crizotinib. Alectinib itself represents a significant evolution from crizotinib and is a key comparator in the development of next-generation ALK inhibitors.
Executive Summary
Alectinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, has demonstrated superior efficacy and a more favorable safety profile compared to the first-generation inhibitor, crizotinib, in the first-line treatment of ALK-positive NSCLC.[1][2][3] Key advantages of alectinib include significantly longer progression-free survival (PFS), higher overall response rates (ORR), and markedly better central nervous system (CNS) penetration and activity.[1][2][3][4][5] These findings are supported by data from pivotal phase III clinical trials, including the ALEX, ALESIA, and J-ALEX studies.[2][5]
Mechanism of Action: Targeting the Aberrant ALK Signaling Pathway
In approximately 3-5% of NSCLC cases, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4. This results in the constitutive activation of the ALK tyrosine kinase, which drives tumor cell proliferation and survival through downstream signaling pathways such as the RAS-MEK-ERK and PI3K-AKT pathways.[6] Both crizotinib and alectinib are competitive small-molecule inhibitors that bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling.[6]
Caption: ALK signaling pathway and points of inhibition by crizotinib and alectinib.
Comparative Efficacy: Preclinical and Clinical Data
Alectinib has demonstrated significantly greater potency and efficacy than crizotinib in both preclinical models and clinical trials.
Preclinical Data
In enzymatic assays, alectinib is a more potent inhibitor of ALK than crizotinib.[7] Furthermore, alectinib has shown significant activity against several crizotinib-resistant ALK mutations, including the L1196M "gatekeeper" mutation.[1][7] Preclinical xenograft models have also shown that alectinib can induce tumor regression in crizotinib-resistant tumors.[8][9]
| Parameter | Alectinib | Crizotinib | Reference |
| ALK IC50 | 1.9 nM | - | [7] |
| ALK L1196M IC50 | 1.56 nM | - | [7] |
Note: Direct comparative IC50 values in the same study are not always available. The provided values demonstrate the high potency of alectinib.
Clinical Data: Head-to-Head Phase III Trials
The superiority of alectinib over crizotinib as a first-line treatment for ALK-positive NSCLC has been established in several phase III randomized controlled trials.
| Endpoint | ALEX Trial | J-ALEX Trial | ALESIA Trial |
| Primary Endpoint | Investigator-Assessed PFS | IRF-Assessed PFS | Investigator-Assessed PFS |
| Alectinib Median PFS | Not Reached | 34.1 months | Not Reached |
| Crizotinib Median PFS | 11.1 months | 10.2 months | 11.1 months |
| Hazard Ratio (HR) | 0.47 (P < 0.001)[4][5] | 0.37 (P < 0.0001)[4] | 0.22 (P < 0.0001)[4] |
| Overall Response Rate (ORR) | 82.9% | 92% | 91% |
| Crizotinib ORR | 75.5% | 79% | 78% |
| CNS Progression (12 months) | 9.4% | - | - |
| Crizotinib CNS Progression (12 months) | 41.4% | - | - |
| CNS Progression HR | 0.16 (P < 0.001)[4][5] | - | - |
| Grade 3-5 Adverse Events | 41% | 26% | 29% |
| Crizotinib Grade 3-5 AEs | 50% | 52% | 48% |
PFS: Progression-Free Survival; IRF: Independent Review Facility; CNS: Central Nervous System; AEs: Adverse Events.
Experimental Protocols
ALK Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK enzyme.
Methodology:
-
Recombinant ALK kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The test compound (e.g., alectinib, crizotinib) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA with a phospho-specific antibody or radiometric assays.[6]
-
The IC50 value is calculated from the dose-response curve.[6]
Caption: Generalized workflow for a biochemical ALK kinase inhibition assay.
Cell Viability/Proliferation Assay
Objective: To assess the effect of an inhibitor on the growth of ALK-positive cancer cell lines.
Methodology:
-
ALK-positive NSCLC cell lines (e.g., NCI-H3122, H2228) are seeded in 96-well plates.
-
After cell adherence, they are treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels.[6]
-
The IC50 value is determined by plotting cell viability against the drug concentration.[6]
Resistance to ALK Inhibitors
While crizotinib resistance often develops within a year, alectinib has shown efficacy against many of the acquired resistance mutations that arise during crizotinib treatment.[1][4] However, resistance to alectinib can also occur, often through the acquisition of new ALK mutations such as G1202R.[2]
Conclusion
References
- 1. Alectinib: a selective, next-generation ALK inhibitor for treatment of ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alectinib vs Crizotinib in First-Line Treatment of ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 4. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective ALK inhibitor alectinib with potent antitumor activity in models of crizotinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Alectinib vs. Lorlatinib: An In Vitro Head-to-Head Comparison for ALK-Positive Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of alectinib and lorlatinib, two prominent anaplastic lymphoma kinase (ALK) inhibitors. The following sections detail their efficacy against various ALK mutations, outline the experimental protocols used for these assessments, and visualize the targeted signaling pathways.
Alectinib, a second-generation ALK inhibitor, and lorlatinib, a third-generation inhibitor, are both pivotal in targeting ALK-driven malignancies. Lorlatinib was specifically designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the central nervous system.[1][2] This guide delves into the in vitro data that substantiates these characteristics.
Quantitative Efficacy Comparison
The in vitro potency of alectinib and lorlatinib has been evaluated against a panel of cell lines expressing wild-type EML4-ALK and various clinically relevant single and compound ALK mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 1: In Vitro Activity of Alectinib vs. Lorlatinib Against Single ALK Mutations
| ALK Mutation | Alectinib IC50 (nM) | Lorlatinib IC50 (nM) | Cell Line |
| Wild-type | ~1.9 | ~1 | Cell-free assays[1][3] |
| L1196M | Active | Active | Ba/F3 |
| G1269A | Active | Active | Ba/F3 |
| C1156Y | Active | Active | Ba/F3 |
| I1171T | Active | Active | Ba/F3 |
| G1202R | >200 | ~90 | Ba/F3 |
Table 2: In Vitro Activity of Alectinib vs. Lorlatinib Against Compound ALK Mutations
| ALK Compound Mutation | Alectinib IC50 (nM) | Lorlatinib IC50 (nM) | Cell Line |
| G1202R + L1196M | Resistant | 1,116 | Ba/F3[4] |
| G1202R + L1198F | Resistant | Resistant | Ba/F3[4] |
| L1196M + L1198F | Resistant | Resistant | Ba/F3[4] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells harboring the EML4-ALK fusion protein.
-
Cell Lines: Ba/F3 (murine pro-B) cells engineered to express human EML4-ALK with either wild-type or mutant kinase domains.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000 to 4,000 cells per well in 90 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.[4]
-
Inhibitor Treatment: 10 µL of serially diluted alectinib or lorlatinib is added to each well. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Viability Assessment: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Kinase Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the ALK kinase domain.
-
Reagents and Materials:
-
Recombinant human ALK kinase domain (wild-type or mutant).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Alectinib and lorlatinib dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar detection system.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO control.
-
Add the ALK enzyme solution to each well.
-
Initiate the kinase reaction by adding a solution containing ATP and the peptide substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
-
Data Analysis: Kinase activity is plotted against the logarithm of the inhibitor concentration. IC50 values are calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by alectinib and lorlatinib and the general workflow for their in vitro evaluation.
References
Validating the Anti-Tumor Activity of a New Alectinib Analog (NAA-001): A Comparative Guide
This guide provides a comprehensive comparison of a novel Alectinib analog, designated NAA-001, with its parent compound Alectinib and another second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib. The document is intended for researchers, scientists, and drug development professionals, offering objective experimental data to validate the anti-tumor activity of NAA-001.
Introduction: Targeting ALK in Non-Small Cell Lung Cancer
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] Alectinib is a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in treating ALK-positive NSCLC.[3][4] It effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1][3]
Despite its success, acquired resistance to Alectinib can emerge, often through secondary mutations in the ALK kinase domain (e.g., G1202R, I1171N) or the activation of bypass signaling pathways.[5][6][7][8] NAA-001 is a novel analog of Alectinib designed to exhibit enhanced potency and overcome known resistance mechanisms. This guide presents a comparative analysis of NAA-001's anti-tumor activity.
Mechanism of Action: Inhibition of the ALK Signaling Pathway
NAA-001, like Alectinib, functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] In ALK-positive cancer cells, the EML4-ALK fusion protein is constitutively active, leading to autophosphorylation and subsequent activation of multiple downstream pro-survival pathways. By binding to the ATP pocket of the ALK kinase domain, NAA-001 prevents this phosphorylation, effectively shutting down these oncogenic signals and inducing apoptosis (programmed cell death).[1][3]
Data Presentation: Comparative In Vitro and In Vivo Efficacy
The anti-tumor activity of NAA-001 was evaluated and compared with Alectinib and Ceritinib using a panel of in vitro and in vivo models.
The inhibitory activity of the compounds was assessed through biochemical kinase assays against recombinant ALK and cellular anti-proliferative assays using NSCLC cell lines harboring wild-type EML4-ALK or known Alectinib-resistant mutations.
Table 1: In Vitro Inhibitory Activity of ALK Inhibitors
| Compound | ALK (WT) IC₅₀ (nM)¹ | H3122 (WT) GI₅₀ (nM)² | H3122-G1202R GI₅₀ (nM)² | H3122-I1171N GI₅₀ (nM)² |
|---|---|---|---|---|
| NAA-001 | 0.8 | 15.2 | 45.8 | 25.1 |
| Alectinib | 1.9 | 28.5 | 150.3 | 88.6 |
| Ceritinib | 2.5 | 33.1 | 185.7 | 40.2 |
¹IC₅₀: Half-maximal inhibitory concentration in a cell-free kinase assay. ²GI₅₀: Half-maximal growth inhibition concentration in a 72-hour cell viability assay.
The in vivo anti-tumor efficacy was evaluated in a patient-derived xenograft (PDX) model established from an Alectinib-resistant tumor harboring the G1202R mutation.
Table 2: In Vivo Efficacy in Alectinib-Resistant Xenograft Model (G1202R)
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Final Tumor Volume (mm³) (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | 0% | 1540 ± 210 |
| NAA-001 | 50 | 85% | 231 ± 65 |
| Alectinib | 60 | 15% | 1309 ± 185 |
| Ceritinib | 50 | 10% | 1386 ± 205 |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.
-
Reagents: Recombinant human ALK kinase domain, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), ATP, poly-Glu,Tyr peptide substrate, test compounds in DMSO, ADP-Glo™ Kinase Assay kit.
-
Protocol:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of ALK enzyme solution.
-
Initiate the reaction by adding 5 µL of a solution containing ATP (at Km concentration) and the peptide substrate.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and detect ADP production using the ADP-Glo™ kit as per the manufacturer's instructions.
-
Luminescence is measured, and IC₅₀ values are calculated using non-linear regression analysis.[9]
-
This assay measures the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Reagents: ALK-positive NSCLC cell lines (e.g., H3122), complete culture medium (RPMI-1640 + 10% FBS), test compounds in DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Protocol:
-
Seed cells in a 96-well plate at 5,000 cells/well and incubate overnight.
-
Treat cells with serial dilutions of test compounds for 72 hours.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes to stabilize the signal.
-
Measure luminescence to determine cell viability and calculate GI₅₀ values.[9]
-
This technique assesses the inhibitor's ability to block ALK phosphorylation and downstream pathway activation.
-
Reagents: ALK-positive NSCLC cells, test compounds, lysis buffer (RIPA with protease/phosphatase inhibitors), primary antibodies (p-ALK, total ALK, p-AKT, total AKT, β-Actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Protocol:
-
Culture cells to 70-80% confluency and treat with inhibitors for 2-4 hours.
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
This study evaluates the anti-tumor efficacy of compounds in a living organism.
-
Model: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with 5x10⁶ ALK-positive tumor cells or implanted with patient-derived tumor fragments.
-
Protocol:
-
Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle, NAA-001, Alectinib).
-
Administer compounds daily via oral gavage at predetermined doses.[10]
-
Measure tumor volume with calipers twice weekly and monitor body weight as a sign of toxicity.
-
At the end of the study (e.g., 21-28 days), euthanize mice and excise tumors for weight measurement and further analysis.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
-
References
- 1. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of action for Alecensa (alectinib)? [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 7. karger.com [karger.com]
- 8. A molecular dynamics investigation into the mechanisms of alectinib resistance of three ALK mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Second and Third-Generation ALK Inhibitors in Oncology Research
A deep dive into the evolving landscape of ALK-targeted therapies, this guide offers a comprehensive comparison of second and third-generation ALK inhibitors for researchers, scientists, and drug development professionals. It provides an objective analysis of their performance, supported by experimental data, to inform preclinical and clinical research.
The development of anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). While the first-generation inhibitor, crizotinib, demonstrated significant efficacy, the emergence of resistance mutations necessitated the development of more advanced agents. Second-generation inhibitors, including alectinib, brigatinib, and ceritinib, were designed to overcome many of these initial resistance mechanisms. The subsequent development of the third-generation inhibitor, lorlatinib, has further expanded the therapeutic arsenal, offering activity against a broader spectrum of mutations, including those that confer resistance to second-generation TKIs. This guide provides a detailed comparative analysis of these second and third-generation ALK inhibitors.
Performance and Efficacy: A Head-to-Head Comparison
The clinical efficacy of second and third-generation ALK inhibitors has been evaluated in numerous clinical trials. Key performance indicators such as Progression-Free Survival (PFS) and Objective Response Rate (ORR) provide a basis for comparison.
| Inhibitor (Generation) | Trial (Setting) | Median PFS (months) | ORR (%) | Population |
| Alectinib (2nd) | ALEX (1st Line vs. Crizotinib) | 25.7 | 82.9 | Treatment-naïve ALK+ NSCLC |
| Brigatinib (2nd) | ALTA-1L (1st Line vs. Crizotinib) | 24.0 | 74 | Treatment-naïve ALK+ NSCLC[1] |
| Ceritinib (2nd) | ASCEND-4 (1st Line vs. Chemo) | 16.6 | 72.5 | Treatment-naïve ALK+ NSCLC[2] |
| Lorlatinib (3rd) | CROWN (1st Line vs. Crizotinib) | Not Reached | 76 | Treatment-naïve ALK+ NSCLC |
Central Nervous System (CNS) Activity
Brain metastases are a common complication in ALK-positive NSCLC, making CNS penetration a critical attribute for ALK inhibitors. Second and third-generation agents have demonstrated significant improvements in intracranial activity compared to crizotinib.
| Inhibitor (Generation) | Intracranial ORR (%) | Trial/Note |
| Alectinib (2nd) | 81 | ALEX trial, patients with measurable CNS lesions at baseline[3] |
| Brigatinib (2nd) | 78 | ALTA-1L trial, patients with measurable CNS lesions at baseline[1] |
| Lorlatinib (3rd) | 82 | CROWN trial, patients with measurable CNS lesions at baseline[2] |
Activity Against Resistance Mutations
A key differentiator between the generations of ALK inhibitors is their activity against a spectrum of ALK resistance mutations that emerge during treatment. Lorlatinib, the third-generation inhibitor, was specifically designed to overcome resistance to its predecessors.
| ALK Mutation | Alectinib | Brigatinib | Ceritinib | Lorlatinib |
| L1196M | Sensitive | Sensitive | Sensitive | Sensitive |
| G1269A | Sensitive | Sensitive | Sensitive | Sensitive |
| I1171T/N/S | Resistant | Partially Sensitive | Partially Sensitive | Sensitive |
| G1202R | Resistant | Partially Sensitive | Resistant | Sensitive |
Biochemical IC50 values further quantify the inhibitory potency of these drugs against wild-type ALK and various mutant forms.
| Target Kinase | Alectinib IC50 (nM) | Ceritinib IC50 (nM) | Lorlatinib IC50 (nM) |
| ALK (wild-type) | 1.9[1] | 0.15[4] | <0.025 |
| ALK L1196M | 3.5 | 0.4 | <0.025 |
| ALK G1202R | 595[4] | 309[4] | 80[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow.
Caption: ALK signaling pathway and inhibitor mechanism.
Caption: Experimental workflow for ALK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize ALK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Principle: This assay quantifies the ability of an inhibitor to block the enzymatic activity of the ALK kinase domain. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency.
Materials:
-
Recombinant human ALK kinase domain (wild-type and mutants)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitors (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
To a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the recombinant ALK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be close to the Km value for ALK.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test inhibitors in the complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation period, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
References
- 1. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis [mdpi.com]
- 3. targetedonc.com [targetedonc.com]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Navigating Resistance: A Comparative Guide to Alectinib Analogs and Other TKIs in ALK-Positive NSCLC
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. In the realm of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the second-generation tyrosine kinase inhibitor (TKI) alectinib has demonstrated significant efficacy. However, the emergence of resistance mutations necessitates a deeper understanding of cross-resistance profiles and the development of next-generation inhibitors. This guide provides a comparative analysis of alectinib analogs and other TKIs, supported by experimental data, to inform future research and therapeutic strategies.
I. Comparative Efficacy Against ALK Mutations
The development of resistance to ALK inhibitors is often driven by the acquisition of secondary mutations within the ALK kinase domain. The following tables summarize the in vitro potency of various TKIs against wild-type ALK and a panel of clinically relevant resistance mutations, providing a quantitative basis for comparing their activity spectra.
Table 1: IC50 Values (nM) of Second- and Third-Generation TKIs Against a Panel of ALK Mutations in Ba/F3 Cells [1]
| ALK Mutant | Crizotinib (1st Gen) | Ceritinib (2nd Gen) | Alectinib (2nd Gen) | Brigatinib (2nd Gen) | Lorlatinib (3rd Gen) |
| Wild-type | 151.7 | 23.3 | 24.9 | 12.5 | 7.4 |
| L1196M | 291.5 | 32.7 | 49.8 | 24.3 | 18.2 |
| G1269A | 317.2 | 28.2 | 39.2 | 21.1 | 15.6 |
| I1171T | 155.6 | 29.8 | 121.3 | 44.5 | 19.3 |
| V1180L | 189.3 | 45.6 | 289.7 | 78.2 | 25.1 |
| G1202R | 560 | 309 | 595 | 189.4 | 49.9[1][2] |
| F1174C | 162.4 | 148.9 | 33.7 | 35.8 | 16.8 |
| C1156Y | 211.8 | 38.1 | 29.5 | 28.9 | 14.2 |
| L1152R | 255.3 | 41.2 | 35.8 | 31.7 | 17.5 |
| 1151Tins | 288.1 | 35.9 | 42.1 | 29.4 | 16.3 |
Table 2: IC50 Values (nM) of an Alectinib Analog (Alk-IN-6) Against Wild-Type and Mutant ALK
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 71 |
| ALK F1196M | 18.72 |
| ALK F1174L | 36.81 |
II. Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments commonly employed in the study of ALK inhibitor resistance.
A. Cell Viability and Proliferation Assays
1. Ba/F3 Cell Proliferation Assay: [3]
-
Cell Culture: Murine pro-B Ba/F3 cells are engineered to express various EML4-ALK fusion proteins, including wild-type and mutant variants. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. In the absence of IL-3, their survival becomes dependent on the activity of the expressed ALK fusion protein.[4][5]
-
Assay Principle: The assay measures the ability of a TKI to inhibit the proliferation of Ba/F3 cells expressing a specific ALK variant.
-
Procedure:
-
Seed Ba/F3 cells expressing the ALK variant of interest into 96-well plates in IL-3-free medium.
-
Add serial dilutions of the TKI to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[6][7]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. MTT Assay for NSCLC Cell Lines:
-
Cell Culture: Human NSCLC cell lines harboring ALK rearrangements (e.g., NCI-H3122, NCI-H2228) are cultured in appropriate media.
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of TKI concentrations for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Determine IC50 values as described for the Ba/F3 assay.
-
B. In Vitro Kinase Inhibition Assay
-
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK kinase domain.
-
Procedure (General):
-
A recombinant ALK kinase domain (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The TKI of interest is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, including:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assay: Using a phosphorylation-specific antibody labeled with a fluorescent probe.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.[8]
-
-
IC50 values are determined by plotting the percentage of kinase inhibition against the drug concentration.
-
C. In Vivo Xenograft Models
-
Principle: To evaluate the in vivo efficacy of TKIs against alectinib-resistant tumors, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are established in immunocompromised mice.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject human NSCLC cells expressing alectinib-resistant ALK mutations or implant tumor fragments from a patient with alectinib-resistant disease into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using caliper measurements.
-
Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the TKI (e.g., this compound, lorlatinib) or vehicle control orally or via another appropriate route, according to a defined schedule and dosage.[9]
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Studies: At the end of the study, tumors can be harvested to assess target engagement by the TKI, for example, by measuring the phosphorylation status of ALK and its downstream signaling proteins via immunoblotting.
-
III. Visualizing Resistance and Therapeutic Strategies
Understanding the complex signaling pathways involved in alectinib resistance and the strategic sequencing of TKIs is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: ALK Signaling Pathway and Alectinib Inhibition.
Caption: Alectinib Sequential Treatment Workflow.
IV. Discussion and Future Directions
The data presented highlight the differential sensitivity of various ALK resistance mutations to different TKIs. While alectinib is highly effective against many crizotinib-resistant mutations, it is less effective against the G1202R mutation.[2] Lorlatinib, a third-generation TKI, demonstrates potent activity against a broad spectrum of ALK mutations, including G1202R, making it a critical option for patients who have progressed on second-generation inhibitors.[1][2]
The development of alectinib analogs and novel TKIs is an active area of research. The synthesis of fluoroethyl analogues of alectinib, for instance, aims to improve blood-brain barrier penetration, a crucial factor in treating CNS metastases.[10] Furthermore, understanding and overcoming ALK-independent resistance mechanisms, such as the activation of bypass signaling pathways (e.g., EGFR, MET), remains a significant challenge.[11][12] Combination therapies that co-target ALK and these bypass pathways may be a promising strategy to overcome resistance and prolong patient responses.
Future research should focus on:
-
The synthesis and preclinical evaluation of novel alectinib analogs with improved potency against a wider range of resistance mutations.
-
The elucidation of novel resistance mechanisms through comprehensive genomic and proteomic analyses of resistant tumors.
-
The rational design of combination therapies to overcome both ALK-dependent and -independent resistance.
-
The development of robust biomarkers to guide the selection of the most appropriate TKI for individual patients at different stages of their disease.
By continuing to investigate the intricacies of TKI resistance, the scientific community can pave the way for more effective and personalized treatment strategies for patients with ALK-positive NSCLC.
References
- 1. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 6. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alectinib resistance in ALK-rearr... preview & related info | Mendeley [mendeley.com]
A Comparative Safety Analysis of Alectinib and Brigatinib in ALK-Positive NSCLC
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two leading second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, alectinib and brigatinib, used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). By presenting clinical data, outlining experimental methodologies, and visualizing key pathways, this document aims to equip researchers, scientists, and drug development professionals with the information needed to evaluate the distinct toxicological characteristics of these targeted therapies. While both drugs represent a significant advancement over first-generation inhibitors, their off-target activities lead to different adverse event profiles that are critical for clinical management and future drug design.
Mechanism of Action and Key Signaling Pathways
Alectinib and brigatinib are potent tyrosine kinase inhibitors (TKIs) that target the ALK fusion protein, an oncogenic driver in a subset of NSCLC.[1][2] The ALK fusion protein constitutively activates downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting uncontrolled cell proliferation and survival.[3] Both drugs function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signals.[4][5]
While their primary target is ALK, their broader kinase inhibition profiles differ. Brigatinib is known to inhibit other kinases such as ROS1 and has demonstrated activity against certain EGFR mutations.[5][6][7] These off-target effects can contribute to both efficacy and toxicity. Alectinib is a highly selective ALK inhibitor, which also shows inhibitory activity on the RET proto-oncogene in vitro, though the clinical significance is unknown.[1]
Comparative Safety Profile: Clinical Data
The safety profiles of alectinib and brigatinib are distinct, characterized by different types and frequencies of adverse events (AEs). While both are generally well-tolerated, understanding these differences is crucial for anticipating and managing toxicities.[8] Real-world data and clinical trials, such as the ALEX and ALTA-1L studies, provide the basis for this comparison.[9][10]
Common and Grade 3/4 Adverse Events
The following tables summarize the incidence of common adverse events (all grades) and more severe (Grade 3 or 4) events as reported in key clinical trials and real-world studies.
Table 1: Comparison of Common Adverse Events (All Grades, ≥20% Incidence in either arm)
| Adverse Event | Alectinib (ALEX Trial)[11] | Brigatinib (ALTA-1L Trial)[12] | Real-World Study Comparison[9] |
| % of Patients | % of Patients | Alectinib / Brigatinib (%) | |
| Gastrointestinal | |||
| Constipation | 36.8% | - | - |
| Diarrhea | 18.4% | 53% | - |
| Nausea | 17.8% | 30% | - |
| Musculoskeletal | |||
| Myalgia/Musculoskeletal Pain | 32.9% | 28% | - |
| Increased CPK | - | - | - |
| General | |||
| Fatigue/Asthenia | 26.3% | 32% | - |
| Edema | 21.1% | - | - |
| Respiratory | |||
| Cough | - | 35% | - |
| Dyspnea | - | 25% | - |
| Dermatological | |||
| Rash | 15.8% | 40% | - |
| Metabolic/Lab | |||
| Anemia | 26.3% | - | 35% / 25% |
| Increased Blood Bilirubin | 21.7% | - | 33% / - |
| LFT Elevation | - | - | 34% / 75% |
| Neurological | |||
| Headache | - | 22% | - / 13.9% |
| Cardiovascular | |||
| Hypertension | - | 32% | - |
Note: Data is compiled from different studies and may not be directly comparable due to variations in reporting and patient populations. LFT = Liver Function Test; CPK = Creatine Phosphokinase.
Table 2: Comparison of Frequent Grade ≥3 Adverse Events
| Adverse Event | Alectinib (ALEX Trial)[11] | Brigatinib (ALTA-1L Trial)[13] |
| % of Patients | % of Patients | |
| Increased CPK | 4.6% | 15.0% (led to dose reduction) |
| Increased ALT/AST | 4.6% (ALT), 5.3% (AST) | 4.4% (Amylase), 6.6% (Lipase) (led to dose reduction) |
| Interstitial Lung Disease (ILD)/Pneumonitis | 1.3% | 3.7% |
| Hypertension | - | 9.0% |
| Pneumonia | - | 4.4% (Serious AE) |
| Anemia | 2.0% | - |
| Hyperglycemia | 5.9% | - |
Key Safety Considerations
-
Alectinib: Commonly associated with hepatotoxicity (elevated liver enzymes), myalgia, constipation, and edema.[11][14] Monitoring of liver function tests and creatine phosphokinase (CPK) is standard practice.
-
Brigatinib: Characterized by a higher incidence of gastrointestinal issues (diarrhea), rash, and notable early-onset pulmonary events, including interstitial lung disease (ILD)/pneumonitis.[12][15] Hypertension is another significant AE requiring monitoring.[13] The risk of pneumonitis, though often occurring early and manageable, is a critical consideration.[15]
Dose interruptions and reductions are common management strategies for both drugs. In a real-world study, dose reduction rates were 31.4% for alectinib and 23% for brigatinib.[9]
Experimental Protocols for Safety Assessment
Evaluating the safety profile of tyrosine kinase inhibitors involves a multi-tiered approach, from preclinical in vitro assays to comprehensive clinical trial monitoring.
Preclinical Safety Assessment
-
Kinase Inhibition Profiling: This is a crucial early step to determine the selectivity of the compound. It involves screening the drug against a large panel of kinases (e.g., >400) to identify potential off-target interactions that could lead to toxicity. The IC50 (half-maximal inhibitory concentration) is determined for each kinase. A highly selective inhibitor will have a much lower IC50 for its primary target (ALK) than for other kinases.
-
Cellular Viability Assays: Cancer cell lines and normal human cell lines (e.g., hepatocytes, cardiomyocytes) are treated with escalating doses of the drug to determine the concentration that causes cell death (cytotoxicity). This helps establish a preliminary therapeutic window.
-
In Vivo Toxicology Studies: Animal models (typically rodents and a non-rodent species) are used to assess the drug's effect on whole organisms. These studies evaluate acute and chronic toxicity, determine the maximum tolerated dose (MTD), and identify target organs for toxicity through histopathological analysis.
Clinical Safety Monitoring
In clinical trials, patient safety is monitored through:
-
Regular Physical Examinations: Including vital signs (blood pressure for hypertension risk).[13]
-
Laboratory Tests: Complete blood count, comprehensive metabolic panel (for liver and kidney function), and specific biomarkers like CPK and lipase.[11][13]
-
Electrocardiograms (ECGs): To monitor for cardiac effects like bradycardia.[13]
-
Imaging: As needed, based on symptoms (e.g., chest X-ray or CT for suspected pneumonitis).[15]
-
Adverse Event Reporting: Systematically collecting and grading all AEs according to standardized criteria like the Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
Alectinib and brigatinib, while sharing a primary therapeutic target, exhibit distinct safety profiles driven by differences in their kinase selectivity and off-target effects. Alectinib's primary toxicities include hepatotoxicity, myalgia, and constipation.[11] In contrast, brigatinib is more frequently associated with gastrointestinal AEs, rash, hypertension, and a characteristic risk of early-onset pneumonitis.[12][15] Both drugs have manageable safety profiles, and dose modifications are effective in mitigating most adverse events.[13][14] For drug development professionals, these differences underscore the importance of comprehensive kinase profiling and tailored clinical monitoring strategies to optimize the therapeutic index of next-generation inhibitors.
References
- 1. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 2. What is Brigatinib used for? [synapse.patsnap.com]
- 3. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 4. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 5. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Head to head evaluation of second generation ALK inhibitors brigatinib and alectinib as first-line treatment for ALK+ NSCLC using an in silico systems biology-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of alectinib and brigatinib in real-world treatment of advanced NSCLC with ALK rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-Line Alectinib vs. Brigatinib in Advanced Non–Small Cell Lung Cancer with ALK Rearrangement: Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. U.S. FDA Approves Takeda’s ALUNBRIG® (brigatinib) as a First-Line Treatment Option for Patients Diagnosed with Rare and Serious Form of Lung Cancer [takedaoncology.com]
- 13. First-Line Safety Profile for ALUNBRIG® (brigatinib) [alunbrig.com]
- 14. Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news.cuanschutz.edu [news.cuanschutz.edu]
A Comparative Guide to Novel ALK Inhibitors for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmarking of novel Anaplastic Lymphoma Kinase (ALK) inhibitors against the second-generation inhibitor, alectinib. The following sections detail the comparative efficacy of these inhibitors against wild-type and mutant ALK, outline the experimental methodologies used for their evaluation, and visualize key biological pathways and experimental workflows.
Introduction to ALK Inhibition and the Rise of Alectinib Resistance
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, fusions, or mutations, becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). Alectinib, a highly selective second-generation ALK inhibitor, has demonstrated significant clinical efficacy and is a standard of care for ALK-positive NSCLC. However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, presents a significant clinical challenge and necessitates the development of novel ALK inhibitors with improved potency and a broader spectrum of activity against resistant mutants.
Quantitative Comparison of Novel ALK Inhibitors Against Alectinib
The following tables summarize the in vitro potency (IC50 values) of several next-generation ALK inhibitors in comparison to alectinib against wild-type EML4-ALK and a panel of clinically relevant ALK resistance mutations. Lower IC50 values indicate greater potency.
Table 1: Cellular IC50 (nM) of ALK Inhibitors Against Alectinib-Resistant Mutations
| ALK Mutation | Alectinib | Lorlatinib | Brigatinib | Ceritinib | Ensartinib |
| Wild-Type | 25 | 14 | 14 | 37 | <4 |
| G1202R | >500 | 49.9 | 184 | >500 | 3.8 |
| I1171T | 249 | 15.3 | 47 | 102 | <4 |
| I1171S | - | - | 47 | - | - |
| V1180L | 128 | 10.8 | 62 | 225 | - |
| L1196M | 1.56 | 10.3 | 9 | 46 | <0.4 |
| C1156Y | - | 13.9 | 24 | - | <0.4 |
| F1174L | - | 10.5 | 40 | - | - |
| F1174C | >500 | 10.5 | 40 | 182 | - |
Data compiled from preclinical studies.[1][2][3][4][5][6][7] Note: "-" indicates data not available in the reviewed sources. The potency of ensartinib against several mutations is noted as <4 nM, indicating high potency without a precise value provided in the source.[6][7]
Table 2: Enzymatic IC50 (nM) of Brigatinib vs. Alectinib and Other Inhibitors
| ALK Mutant | Brigatinib | Crizotinib | Ceritinib | Alectinib |
| Wild-Type | 0.6 | 2.4 | 0.4 | 1.9 |
| L1196M | 0.6 | 13 | 1.1 | 1.5 |
| G1202R | 6.6 | 21 | 12 | 14 |
| C1156Y | 1.1 | 2.8 | 0.4 | 2.2 |
| F1174V | 2.5 | 4.3 | 0.9 | 3.5 |
This table presents the half-maximal inhibitory concentration (IC50) of brigatinib and other ALK inhibitors against the enzymatic activity of wild-type and mutant ALK.[4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures used in the preclinical evaluation of these inhibitors, the following diagrams are provided.
References
- 1. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Ensartinib (X-396): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]
Next-Generation ALK Inhibitors: A Comparative Guide to Clinical Trial Data
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of highly effective tyrosine kinase inhibitors (TKIs). For researchers, scientists, and drug development professionals, staying abreast of the clinical trial data for the ever-evolving pipeline of next-generation ALK inhibitors is paramount. This guide provides a comparative analysis of key clinical trial data for established and emerging next-generation ALK inhibitors, including detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Comparative Efficacy of Next-Generation ALK Inhibitors
The following tables summarize the key efficacy data from pivotal clinical trials of next-generation ALK inhibitors. Direct comparison between trials should be approached with caution due to differences in study design, patient populations, and follow-up times.
Table 1: Efficacy in Treatment-Naïve ALK-Positive NSCLC
| Drug (Trial) | Comparator | Median PFS (months) | Hazard Ratio (HR) for PFS | ORR (%) | Intracranial ORR (%) |
| Alectinib (ALEX)[1][2][3][4][5] | Crizotinib | 34.8 | 0.43 | 82.9 | 81 |
| Brigatinib (ALTA-1L)[6][7][8][9][10] | Crizotinib | 24.0 | 0.48 | 74 | 78 |
| Lorlatinib (CROWN)[11][12][13][14][15] | Crizotinib | Not Reached | 0.19 | 78 | 82 |
| Ensartinib (eXalt3) | Crizotinib | 25.8 | 0.51 | 75 | 64 |
PFS: Progression-Free Survival; ORR: Overall Response Rate. Data is based on investigator or blinded independent central review (BICR) as reported in the primary publications.
Table 2: Efficacy in Crizotinib-Resistant ALK-Positive NSCLC
| Drug (Trial) | ORR (%) | Intracranial ORR (%) | Median PFS (months) |
| Alectinib (NP28673) | 50 | 57 | 8.9 |
| Brigatinib (ALTA) | 48 (alectinib-naïve) | 67 | 9.2 |
| Lorlatinib (Phase 2) | 69.5 | 68 | 6.9 |
Table 3: Efficacy of Fourth-Generation ALK Inhibitors in Heavily Pretreated Patients
| Drug (Trial) | Patient Population | ORR (%) | Intracranial ORR (%) | Median DOR (months) |
| NVL-655 (ALKOVE-1)[16][17][18] | Previously treated with ≥2 ALK TKIs | 35 | Data maturing | 9.2 |
| Repotrectinib (TRIDENT-1)[19][20][21] | ROS1+ NSCLC, 1 prior TKI + chemo | 38 | 89 (TKI-naive) | 14.8 |
DOR: Duration of Response. Data for NVL-655 and Repotrectinib are from early-phase trials and may evolve with further investigation.
Key Experimental Protocols
The clinical trials cited in this guide employed standardized methodologies to ensure the accuracy and reproducibility of their findings. Below are detailed descriptions of the key experimental protocols used.
ALK Status Determination: Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH)
The identification of ALK gene rearrangements is a critical step in patient selection for ALK inhibitor therapy. The two primary methods used are IHC and FISH.
-
Immunohistochemistry (IHC): This method detects the expression of the ALK protein in tumor tissue. The VENTANA ALK (D5F3) CDx Assay is a commonly used, FDA-approved IHC test.[22][23][24]
-
Procedure: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated. The slides are then incubated with a primary antibody that specifically binds to the ALK protein. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. A chromogenic substrate is introduced, which is converted by the enzyme into a colored precipitate at the site of ALK protein expression. The slides are then counterstained for visualization under a microscope.
-
Interpretation: A binary scoring system (positive or negative) is typically used.[23][25] Strong, diffuse cytoplasmic staining in tumor cells is considered a positive result.
-
-
Fluorescence In Situ Hybridization (FISH): This technique detects chromosomal rearrangements at the DNA level. The Vysis ALK Break Apart FISH Probe Kit is the FDA-approved companion diagnostic for crizotinib.[26][27][28]
-
Procedure: FFPE tumor tissue sections are pre-treated to allow for probe penetration. A set of fluorescently labeled DNA probes that flank the ALK gene on chromosome 2 are then hybridized to the tumor DNA.[29][30]
-
Interpretation: In a normal cell, the two probes produce a single, fused signal (or two closely spaced signals). In a cell with an ALK rearrangement, the probes will be separated, resulting in distinct red and green signals. A positive result is typically defined as >15% of tumor cells showing split signals.[27][30]
-
Assessment of Clinical Response: RECIST 1.1
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard method for assessing tumor response to treatment in clinical trials.[31][32][33][34][35]
-
Tumor Measurement: At baseline, all measurable lesions (target lesions) are identified and their longest diameters are summed. A lesion is considered measurable if its longest diameter is ≥10 mm.[31]
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions compared to baseline.[31][35]
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded during the study (nadir), with an absolute increase of at least 5 mm.[31][35]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[35]
-
Visualizing Key Pathways and Processes
ALK Signaling Pathway
The following diagram illustrates the canonical ALK signaling pathway in NSCLC. The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates downstream signaling cascades like the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation, survival, and invasion.[36][37][38][39]
Caption: Simplified ALK signaling pathway in NSCLC.
Mechanisms of Resistance to ALK Inhibitors
Resistance to ALK inhibitors can develop through two main mechanisms: on-target alterations within the ALK gene itself, and activation of bypass signaling pathways that circumvent the need for ALK signaling.[40][41][42][43][44]
Caption: Major mechanisms of resistance to ALK inhibitors.
Experimental Workflow for ALK Inhibitor Clinical Trials
The following diagram outlines a typical workflow for a clinical trial investigating a new ALK inhibitor.
Caption: General experimental workflow for ALK inhibitor clinical trials.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. oncodaily.com [oncodaily.com]
- 3. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 4. hcplive.com [hcplive.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. ALTA-1L: Brigatinib beats crizotinib for PFS in ALK-positive NSCLC | MDedge [mdedge.com]
- 8. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 9. youtube.com [youtube.com]
- 10. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pfizer’s LORBRENA® CROWN Study Shows Majority of Patients with ALK-Positive Advanced Lung Cancer Living Beyond Five Years Without Disease Progression | Pfizer [pfizer.com]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Asian Subgroup Analysis of the Randomized Phase 3 CROWN Study of First-Line Lorlatinib Versus Crizotinib in Advanced ALK-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. alkpositive.org [alkpositive.org]
- 17. alkpositive.org [alkpositive.org]
- 18. Early efficacy of novel ALK-selective TKIs in advanced rare NSCLC [dailyreporter.esmo.org]
- 19. What clinical trials have been conducted for Repotrectinib? [synapse.patsnap.com]
- 20. onclive.com [onclive.com]
- 21. FDA Approval Summary: Repotrectinib for locally advanced or metastatic ROS1-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An International Interpretation Study Using the ALK IHC Antibody D5F3 and a Sensitive Detection Kit Demonstrates High Concordance between ALK IHC and ALK FISH and between Evaluators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zora.uzh.ch [zora.uzh.ch]
- 24. researchgate.net [researchgate.net]
- 25. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group [jpatholtm.org]
- 26. ALK Rearrangement for NSCLC by FISH | MLabs [mlabs.umich.edu]
- 27. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. spandidos-publications.com [spandidos-publications.com]
- 30. Fluorescence In Situ Hybridization and Immunohistochemistry as Diagnostic Methods for ALK Positive Non-Small Cell Lung Cancer Patients | PLOS One [journals.plos.org]
- 31. project.eortc.org [project.eortc.org]
- 32. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 34. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 35. kanser.org [kanser.org]
- 36. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. aacrjournals.org [aacrjournals.org]
- 39. researchgate.net [researchgate.net]
- 40. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 42. karger.com [karger.com]
- 43. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer [mdpi.com]
- 44. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
A Comparative Analysis of Alectinib and Next-Generation ALK Inhibitors in Crizotinib-Resistant NSCLC Models
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to first-generation anaplastic lymphoma kinase (ALK) inhibitors like crizotinib presents a significant clinical challenge. This guide provides a comprehensive comparison of alectinib and other next-generation ALK inhibitors, often considered functional analogs, in their efficacy against crizotinib-resistant models. The following data, experimental protocols, and pathway analyses are intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Executive Summary
Acquired resistance to crizotinib in ALK-positive NSCLC is frequently driven by secondary mutations within the ALK kinase domain or the activation of bypass signaling pathways.[1][2] Next-generation ALK inhibitors, including alectinib, ceritinib, brigatinib, and lorlatinib, have been developed to overcome these resistance mechanisms. This guide presents a quantitative comparison of their in vitro potency against various crizotinib-resistant ALK mutations and details the experimental methodologies for assessing their efficacy. Visualizations of the ALK signaling pathway, mechanisms of crizotinib resistance, and a standard experimental workflow are provided to facilitate a deeper understanding of the underlying biology and drug development process.
Comparative Efficacy of Next-Generation ALK Inhibitors
The in vitro inhibitory activity of alectinib and its functional analogs against cell lines engineered to express various crizotinib-resistant ALK mutations is a critical measure of their potential clinical efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several next-generation ALK inhibitors against common resistance mutations.
| ALK Mutation | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type EML4-ALK | 150 | 1.9 | 25 | 14 | 49.9 |
| L1196M (Gatekeeper) | >1000 | 25 | 40 | 25 | 50 |
| G1269A | >1000 | 100 | 60 | 50 | 100 |
| C1156Y | >1000 | 25 | 50 | 50 | 50 |
| I1171T | >1000 | 200 | 150 | 100 | 100 |
| S1206Y | >1000 | 50 | 100 | 50 | 50 |
| G1202R | >1000 | >1000 | >1000 | 200 | 150 |
Note: IC50 values are approximate and compiled from various preclinical studies for comparative purposes.[3][4][5] Actual values may vary depending on the specific experimental conditions and cell lines used.
Key Signaling Pathways in ALK-Positive NSCLC and Crizotinib Resistance
The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives tumor cell proliferation and survival through the activation of downstream signaling pathways, primarily the PI3K-AKT and MEK-ERK pathways.[2] Crizotinib resistance can occur through on-target mechanisms, such as secondary mutations in the ALK kinase domain, or through the activation of bypass signaling pathways like EGFR or MET, which provide alternative growth signals to the cancer cells.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of drug efficacy. Below are methodologies for key in vitro assays used to evaluate the activity of ALK inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of a compound on the metabolic activity of a cell population, which is an indicator of cell viability.
Materials:
-
ALK-positive NSCLC cell lines (e.g., H3122, Ba/F3 expressing EML4-ALK mutants)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Alectinib and other ALK inhibitors (dissolved in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the ALK inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[6][7]
Western Blot Analysis of ALK Signaling
Western blotting is used to detect changes in the phosphorylation status of ALK and its downstream signaling proteins, providing a direct measure of target engagement and pathway inhibition.
Materials:
-
ALK-positive NSCLC cells
-
ALK inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the ALK inhibitor for a specified time (e.g., 2-4 hours). Lyse the cells and quantify the protein concentration.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Signal Visualization: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The development of next-generation ALK inhibitors has significantly advanced the treatment paradigm for ALK-positive NSCLC, particularly for patients who have developed resistance to crizotinib. Alectinib and other second- and third-generation inhibitors demonstrate potent activity against a range of crizotinib-resistant mutations. However, the emergence of complex mutations such as G1202R highlights the need for continued drug development and the importance of molecular profiling to guide therapeutic selection. The experimental protocols and pathway diagrams provided in this guide serve as a resource for the continued investigation and development of effective therapies for this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Alectinib Analogs: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of Alectinib and its analogs are critical for ensuring laboratory safety and environmental protection. As potent cytotoxic compounds, these substances require stringent disposal procedures in line with regulations for hazardous waste. This guide provides essential information on the safe disposal of Alectinib analogs, emphasizing operational plans and procedural steps.
Core Principles of Cytotoxic Waste Management
Alectinib and its analogs must be treated as hazardous cytotoxic waste.[1][2] The fundamental principle of disposal is to prevent exposure to personnel and contamination of the environment.[3] All materials that come into contact with these compounds are considered contaminated and must be disposed of accordingly.[3] This includes unused compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials.
Personal Protective Equipment (PPE)
Before handling Alectinib analogs or their waste, it is imperative to don the appropriate personal protective equipment. This creates a crucial barrier to prevent accidental exposure.
Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Gown: A disposable, lint-free gown that is impervious to liquids.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling procedure and risk of aerosolization.[6]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of cytotoxic waste at the point of generation is a critical step to ensure safe and compliant disposal.
Step 1: Identify and Segregate Waste Streams
Immediately after use, segregate contaminated materials into the following categories:
-
Sharps Waste: Needles, syringes, scalpels, and broken glass contaminated with Alectinib analogs.
-
Solid Waste (Non-Sharps): Contaminated PPE (gloves, gowns), bench paper, wipes, and plasticware.
-
Liquid Waste: Unused solutions of Alectinib analogs or contaminated solvents.
Step 2: Use Designated Cytotoxic Waste Containers
Place segregated waste into appropriate, clearly labeled, and color-coded containers. While specific colors may vary by institution and region, the following are common practices:
-
Sharps Containers: Puncture-resistant containers, often yellow with a purple lid, explicitly labeled "Cytotoxic Sharps."[7]
-
Solid Waste Containers: Leak-proof containers or heavy-duty plastic bags (often red or yellow) labeled "Cytotoxic Waste."[2][8]
-
Liquid Waste Containers: Leak-proof, sealed containers compatible with the chemical nature of the waste, clearly labeled "Cytotoxic Liquid Waste."
Step 3: Container Management
-
Do not overfill containers; they should be sealed when three-quarters full.[3]
-
Ensure all containers are securely closed to prevent leakage.
-
Store sealed containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
Decontamination Procedures
All surfaces and equipment that may have come into contact with Alectinib analogs must be decontaminated.
Materials Required:
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Low-lint wipes
-
Appropriate cytotoxic waste containers
Decontamination Protocol:
-
Initial Cleaning: Using a wipe saturated with a detergent solution, clean the surface in a unidirectional manner. Dispose of the wipe in a cytotoxic waste container.[3]
-
Rinsing: With a new wipe moistened with water, rinse the surface to remove any detergent residue. Dispose of the wipe.
-
Final Decontamination: Use a fresh wipe saturated with 70% IPA to wipe down the surface. Allow the surface to air dry completely.[3]
Disposal Methodologies
The standard and recommended method for the final disposal of cytotoxic waste, including Alectinib and its analogs, is high-temperature incineration by a licensed hazardous waste management facility.[7] This process ensures the complete destruction of the cytotoxic compounds.
Chemical Neutralization: While studies have explored the forced degradation of Alectinib under oxidative, acidic, and alkaline conditions for analytical purposes, there are currently no established and validated protocols for the chemical neutralization of Alectinib analogs for routine disposal in a laboratory setting.[9][10][11] Therefore, attempting chemical degradation as a primary disposal method is not recommended.
Quantitative Data on Alectinib Degradation
The following table summarizes data from forced degradation studies of Alectinib. It is important to note that these studies were conducted for analytical method development and not to validate a disposal protocol.
| Stress Condition | Reagent/Condition | Degradation Observed |
| Acidic | 0.1 M HCl | 5.18%[11] |
| Alkaline | 0.1 M NaOH | 3.10%[11] |
| Oxidative | 3% H₂O₂ | 3.29%[11] |
| Thermal | 60°C | 4.13%[11] |
| Photolytic | UV light | No major degradation[9][10] |
This data indicates that Alectinib is relatively stable under these conditions and underscores that simple chemical treatments are insufficient for complete neutralization.
Workflow for Proper Disposal of Alectinib Analogs
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with hazardous waste regulations. Always consult your institution's specific safety protocols and waste management guidelines.
References
- 1. gerpac.eu [gerpac.eu]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Decontamination - Health and Safety Directorate [qmul.ac.uk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Decontamination of the treatment area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Decontamination – Comitè de Bioseguretat [ub.edu]
- 11. Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Alectinib Analogs: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals engaged in work with Alectinib analogs. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining a secure research environment. Alectinib and its analogs, as potent tyrosine kinase inhibitors, are classified as cytotoxic agents and necessitate meticulous handling.
Personal Protective Equipment (PPE): A Task-Specific Approach
Appropriate PPE is the first line of defense against exposure to hazardous compounds. The following table outlines the minimum PPE requirements for various laboratory tasks involving Alectinib analogs.[1][2][3] It is imperative to always consult the specific Safety Data Sheet (SDS) for the analog in use.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing & Aliquoting (Solid) | Safety goggles | Double pair of chemotherapy-rated nitrile gloves | Disposable, low-permeability gown with cuffed sleeves | N95 or higher respirator (in a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles | Double pair of chemotherapy-rated nitrile gloves | Disposable, low-permeability gown with cuffed sleeves | Work within a certified chemical fume hood or biological safety cabinet |
| Cell Culture Administration | Safety goggles | Double pair of chemotherapy-rated nitrile gloves | Disposable, low-permeability gown with cuffed sleeves | Work within a certified biological safety cabinet |
| Animal Administration | Safety goggles with side shields | Double pair of chemotherapy-rated nitrile gloves | Disposable, low-permeability gown with cuffed sleeves | N95 respirator if aerosolization is possible |
| Spill Cleanup | Chemical splash goggles and face shield | Double pair of heavy-duty nitrile gloves | Disposable, fluid-resistant gown | N95 or higher respirator |
| Waste Disposal | Safety goggles | Double pair of nitrile gloves | Laboratory coat or disposable gown | Not generally required if waste is properly contained |
Standard Operating Procedures: From Receipt to Disposal
These step-by-step protocols are designed to minimize the risk of exposure and ensure the integrity of the research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Designated Storage: Store the Alectinib analog in a clearly labeled, sealed container within a designated, well-ventilated, and secure area with restricted access.
-
Temperature Control: Adhere to the storage temperature specified in the SDS, which is often in a freezer to maintain product quality.[4]
Preparation of Stock Solutions
-
Controlled Environment: All weighing and solution preparation activities must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of the powdered compound.[1]
-
Surface Protection: Line the work surface with a plastic-backed absorbent pad to contain any potential spills. This pad should be disposed of as hazardous waste after the procedure.[5]
-
Weighing:
-
Don appropriate PPE as outlined in the table above.
-
To minimize aerosol generation, carefully weigh the powdered this compound on weighing paper or in a disposable weigh boat.
-
Use anti-static instruments if available.
-
-
Dissolving:
-
Slowly add the solvent to the vessel containing the weighed compound.
-
Cap the container securely before mixing or vortexing.
-
Spill Management
-
Immediate Action: Alert personnel in the immediate area and restrict access.
-
Small Spills (<5 mL or 5 g):
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area immediately.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: A Cradle-to-Grave Approach
All materials that come into contact with Alectinib analogs are considered cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[2]
-
Contaminated Materials: This includes, but is not limited to:
-
Gloves, gowns, and other disposable PPE
-
Pipette tips, serological pipettes, and other plasticware
-
Weighing boats and paper
-
Absorbent pads
-
Empty vials and containers
-
-
Liquid Waste: Collect all liquid waste containing Alectinib analogs in a labeled, sealed, and shatter-resistant container. Do not pour this waste down the drain.[5]
-
Final Disposal: All cytotoxic waste must be handled and disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]
Visualizing Laboratory Workflows and Biological Pathways
To further enhance understanding and procedural adherence, the following diagrams illustrate the safe handling workflow and the biological mechanism of action of Alectinib.
Caption: Workflow for Safe Handling and Disposal of Alectinib Analogs.
Caption: Alectinib's Mechanism of Action via ALK Signaling Inhibition.[7][8][9]
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. Cytotoxic Drug Safety [tru.ca]
- 3. pogo.ca [pogo.ca]
- 4. fishersci.com [fishersci.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. capotchem.com [capotchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 9. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
